molecular formula C25H27Cl2N5O2 B15588075 OTS186935 hydrochloride

OTS186935 hydrochloride

Número de catálogo: B15588075
Peso molecular: 500.4 g/mol
Clave InChI: AYWAMVGOZNLJJK-FERBBOLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OTS186935 hydrochloride is a useful research compound. Its molecular formula is C25H27Cl2N5O2 and its molecular weight is 500.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H27Cl2N5O2

Peso molecular

500.4 g/mol

Nombre IUPAC

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C25H26ClN5O2.ClH/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17;/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3;1H/t18-;/m0./s1

Clave InChI

AYWAMVGOZNLJJK-FERBBOLQSA-N

Origen del producto

United States

Foundational & Exploratory

OTS186935 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), also known as KMT1B (Lysine N-methyltransferase 1B).[1][2] Accumulating evidence indicates that SUV39H2 acts as an oncogene, contributing to the initiation and progression of various cancers by promoting chemoresistance.[1][3] OTS186935 has demonstrated significant anti-tumor activity in preclinical models, suggesting its potential as a novel therapeutic agent in oncology.[4][5] This technical guide provides an in-depth overview of the core mechanism of action of OTS186935, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Inhibition of SUV39H2

The primary mechanism of action of OTS186935 is the direct inhibition of the enzymatic activity of SUV39H2.[1][6] SUV39H2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and DNA damage response.[3]

The SUV39H2 Signaling Pathway and its Role in Chemoresistance

In cancer cells, SUV39H2 has been shown to methylate histone H2AX at lysine (B10760008) 134 (H2AXK134me).[4][5] This methylation event is critical as it enhances the subsequent phosphorylation of H2AX at serine 139, leading to the formation of γ-H2AX.[1][4] γ-H2AX is a key marker of DNA double-strand breaks and serves as a scaffold for the recruitment of DNA repair proteins.[4] By augmenting the formation of γ-H2AX, SUV39H2 enhances the DNA repair capacity of cancer cells, thereby contributing to resistance against DNA-damaging chemotherapeutic agents like doxorubicin (B1662922) (DOX).[4][5][7]

OTS186935 disrupts this pathway by binding to SUV39H2 and inhibiting its methyltransferase activity.[1] This inhibition leads to a cascade of downstream effects:

  • Reduced H2AX Methylation: OTS186935 prevents the methylation of H2AX at lysine 134.

  • Decreased γ-H2AX Formation: Consequently, the formation of phosphorylated H2AX (γ-H2AX) is attenuated.[4][5]

  • Impaired DNA Repair: The reduction in γ-H2AX impairs the cancer cells' ability to efficiently repair DNA damage.

  • Increased Chemosensitivity: This impaired DNA repair sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents.[4][5]

  • Reduced H3K9 Trimethylation: As a member of the SUV39 family, SUV39H2 also methylates histone H3 at lysine 9 (H3K9), leading to transcriptional repression.[1] Inhibition by OTS186935 results in decreased levels of global H3K9 trimethylation (H3K9me3).[1]

  • Induction of Apoptosis: The disruption of these critical cellular processes can trigger programmed cell death, or apoptosis, in cancer cells.[5]

SUV39H2_Pathway_and_OTS186935_Inhibition gamma_H2AX gamma_H2AX Reduced_Repair Reduced_Repair gamma_H2AX->Reduced_Repair Inhibition leads to reduction

Caption: Mechanism of OTS186935 Action on the SUV39H2 Pathway.

Quantitative Data

The efficacy of OTS186935 has been quantified through various in vitro and in vivo studies. The data highlights its potency against its target enzyme and its anti-tumor effects in cellular and animal models.

Table 1: In Vitro Potency of OTS186935
ParameterTarget/Cell LineValueReference
Enzymatic IC₅₀ SUV39H26.49 nM[1][2][4]
Cell Growth IC₅₀ A549 (Lung Cancer)0.67 µM[1][4][6]
Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models
Cancer ModelTreatmentDosing ScheduleOutcomeReference
MDA-MB-231 (Breast Cancer)OTS18693510 mg/kg, IV, daily for 14 days42.6% Tumor Growth Inhibition (TGI)[2][4]
A549 (Lung Cancer)OTS18693525 mg/kg, IV, daily for 14 days60.8% Tumor Growth Inhibition (TGI)[2][4]
A549 (Lung Cancer)OTS186935 + DoxorubicinOTS186935: 10 mg/kg, IV, daily for 14 daysDOX: 10 mg/kg, IV, on Day 2 & 949% Tumor Growth Inhibition (TGI)[4]

Note: All in vivo studies reported no detectable toxicity or significant body weight loss at the administered doses.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of OTS186935.

Biochemical Kinase Assay (for Enzymatic IC₅₀)

This assay measures the enzymatic activity of a kinase to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. While the specific assay for OTS186935 was a proprietary screen, a general radiometric protocol is as follows:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant SUV39H2 enzyme, a histone substrate (e.g., H2AX or H3), and radioactively labeled S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor in an appropriate reaction buffer.

  • Inhibitor Addition: OTS186935 is added to the reaction mixture at various concentrations. A DMSO control is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methyltransferase reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the radiolabeled, methylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (for Cell Growth IC₅₀)

Cell viability assays assess the metabolic activity of cells as an indicator of cell health and proliferation.[8][9]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: Cells are treated with serially diluted concentrations of OTS186935 or a vehicle control (DMSO) for a specified duration (e.g., 5 days).[4]

  • Reagent Addition: A viability reagent, such as that from the Cell Counting Kit-8 (CCK-8) which utilizes a WST-8 tetrazolium salt, is added to each well.[4]

  • Incubation: The plate is incubated for 1-4 hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product.[10]

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The number of viable cells is proportional to the absorbance. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.

Cell_Viability_Workflow

Caption: General workflow for a cell viability assay.
In Vivo Xenograft Studies

Xenograft models are essential for evaluating the in vivo efficacy and potential toxicity of anti-cancer compounds.[11]

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231 or A549) are harvested and injected subcutaneously or orthotopically into the mice.[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4] Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into control and treatment groups (n=6 per group).[4] OTS186935 is formulated (e.g., in 5% glucose solution) and administered, typically via intravenous (IV) injection, at the specified dose and schedule. The control group receives the vehicle solution.[4]

  • Monitoring: Tumor sizes and mouse body weights are measured regularly (e.g., twice weekly) throughout the study.[4] Animal health is closely monitored for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., 14 days), the final tumor volumes are recorded. The Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.

Xenograft_Workflow

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

This compound is a potent inhibitor of SUV39H2 that targets a key mechanism of chemoresistance in cancer cells. By preventing the methylation of histone H2AX and subsequently reducing the formation of γ-H2AX, it impairs DNA repair and sensitizes tumors to DNA-damaging agents. Preclinical data demonstrates significant single-agent and combination anti-tumor activity in breast and lung cancer models.[4] The well-defined mechanism of action and promising efficacy data warrant further investigation of OTS186935 as a novel anti-cancer therapy.[5]

References

OTS186935 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2.[1][2][3] By targeting this key epigenetic regulator, OTS186935 modulates histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and the phosphorylation of histone variant H2AX (γ-H2AX), pathways implicated in cancer cell survival and chemoresistance.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.

Core Concepts and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Suppressor of Variegation 3-9 Homolog 2 (SUV39H2), a histone lysine methyltransferase.[1][2][3] SUV39H2 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification associated with transcriptional repression and heterochromatin formation.[1] In various cancers, the overexpression of SUV39H2 has been linked to oncogenesis and resistance to chemotherapy.[4]

The proposed mechanism of action for OTS186935 involves the following key steps:

  • Direct Inhibition of SUV39H2: OTS186935 directly binds to and inhibits the enzymatic activity of SUV39H2.[1][2][3]

  • Reduction of H3K9me3 Levels: Inhibition of SUV39H2 leads to a decrease in global H3K9me3 levels within cancer cells.[2]

  • Modulation of γ-H2AX: SUV39H2 has been shown to regulate the phosphorylation of H2AX at serine 139 (γ-H2AX), a critical marker for DNA double-strand breaks and a key player in the DNA damage response.[2][3] By inhibiting SUV39H2, OTS186935 can modulate γ-H2AX levels, which may contribute to increased sensitivity of cancer cells to DNA-damaging agents.[2]

  • Induction of Apoptosis: The downstream effects of SUV39H2 inhibition by OTS186935 include the induction of apoptotic cell death in cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Efficacy

ParameterValueCell Line/TargetReference
IC50 (Enzymatic Assay) 6.49 nMSUV39H2[1][2][3]
IC50 (Cell-Based Assay) 0.67 µMA549 (Lung Cancer)[1][2][3]

Table 2: In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenTumor Growth Inhibition (TGI)Reference
Triple-Negative Breast Cancer MDA-MB-231NOD.CB17-Prkdcscid/J10 mg/kg, i.v., daily for 14 days42.6%[1]
Lung Cancer A549BALB/cAJcl-nu/nu25 mg/kg, i.v., daily for 14 days60.8%[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by OTS186935 and a general experimental workflow for its evaluation.

SUV39H2_Signaling_Pathway SUV39H2 Signaling Pathway and Inhibition by OTS186935 cluster_0 Epigenetic Regulation cluster_1 DNA Damage Response & Cell Fate SUV39H2 SUV39H2 (Histone Methyltransferase) H3K9 Histone H3 Lysine 9 SUV39H2->H3K9 Methylation H2AX Histone H2AX SUV39H2->H2AX Regulates H3K9me3 H3K9me3 (Transcriptional Repression) Apoptosis Apoptosis H3K9me3->Apoptosis Suppression of Tumor Suppressor Genes gamma_H2AX γ-H2AX (DNA Damage Response) H2AX->gamma_H2AX Phosphorylation Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance OTS186935 OTS186935 Hydrochloride OTS186935->SUV39H2 Inhibition

Figure 1: SUV39H2 signaling pathway and the inhibitory action of OTS186935.

Experimental_Workflow General Experimental Workflow for OTS186935 Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation enzymatic_assay Enzymatic Assay (IC50 vs SUV39H2) cell_viability Cell Viability Assay (e.g., MTT) enzymatic_assay->cell_viability western_blot_invitro Western Blot (H3K9me3, γ-H2AX) cell_viability->western_blot_invitro xenograft_model Xenograft Model Establishment cell_viability->xenograft_model Lead Candidate Selection apoptosis_assay Apoptosis Assay (e.g., Annexin V) western_blot_invitro->apoptosis_assay drug_administration OTS186935 Administration xenograft_model->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment western_blot_invivo Ex Vivo Western Blot (Tumor Tissue) toxicity_assessment->western_blot_invivo

Figure 2: A generalized workflow for the preclinical evaluation of OTS186935.

Experimental Protocols

In Vitro SUV39H2 Enzymatic Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of OTS186935 against SUV39H2.

  • Materials:

    • Recombinant human SUV39H2 enzyme

    • Histone H3 (1-21) peptide, biotinylated

    • S-adenosyl-L-methionine (SAM)

    • Tritiated SAM ([3H]-SAM)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 4 mM DTT)

    • Scintillation cocktail

    • Microplates (e.g., 96-well)

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add the SUV39H2 enzyme, biotinylated histone H3 peptide, and the diluted OTS186935 or vehicle control.

    • Initiate the reaction by adding a mixture of SAM and [3H]-SAM.

    • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.

    • Wash the plate to remove unincorporated [3H]-SAM.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of OTS186935 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol is for assessing the effect of OTS186935 on the viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., A549)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle-only control.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for H3K9me3 and γ-H2AX

This protocol is for detecting changes in histone modifications in response to OTS186935 treatment.

  • Materials:

    • Cancer cells treated with OTS186935

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K9me3, anti-γ-H2AX, anti-total Histone H3 (loading control), anti-α-tubulin (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by OTS186935.

  • Materials:

    • Cancer cells treated with OTS186935

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest the treated cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of OTS186935 in mouse models.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The study from which much of this data is derived states that animal experiments were performed in accordance with their Institutional Guidelines for the Care and Use of Laboratory Animals.[1]

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

    • Cancer cell lines (e.g., MDA-MB-231, A549)

    • Matrigel (optional)

    • This compound

    • Vehicle (5% glucose solution)[1]

    • Calipers for tumor measurement

  • Procedure:

    • Cell Preparation and Implantation:

      • Culture the cancer cells to 80-90% confluency.

      • Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 107 cells/100 µL.[1]

      • For some models, mix the cell suspension 1:1 with Matrigel.

      • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Tumor Growth and Treatment:

      • Monitor the mice for tumor formation.

      • Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

      • Administer this compound (e.g., 10 or 25 mg/kg) or vehicle intravenously daily for the specified duration (e.g., 14 days).[1]

    • Data Collection and Analysis:

      • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width2)/2).

      • Monitor the body weight of the mice as an indicator of toxicity.

      • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

      • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Synthesis

The synthesis of OTS186935, chemically known as (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine, is described in patent WO2017058503.[1] Researchers are directed to this patent for detailed synthetic procedures and characterization data.

Conclusion

This compound is a promising anti-cancer agent that targets the epigenetic regulator SUV39H2. Its ability to modulate H3K9me3 and γ-H2AX levels provides a strong rationale for its further investigation, both as a monotherapy and in combination with other anti-cancer drugs. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of OTS186935.

References

OTS186935 Hydrochloride: A Technical Guide to a Novel SUV39H2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone lysine (B10760008) methyltransferase, has emerged as a critical oncogene, contributing to the initiation and progression of various cancers. Its role in promoting chemoresistance, primarily through the methylation of histone H2AX and subsequent enhancement of γ-H2AX formation, makes it an attractive therapeutic target.[1][2][3] This document provides a comprehensive technical overview of OTS186935 hydrochloride, a potent and selective small-molecule inhibitor of SUV39H2. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying biological pathways and experimental workflows.

Introduction to SUV39H2 and OTS186935

SUV39H2 is a member of the SUV39 subfamily of lysine methyltransferases (KMTs) that primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][4] This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[1][4] Accumulating evidence indicates that SUV39H2 is overexpressed in several human tumors and plays a crucial role in tumorigenesis.[1][5] A key oncogenic function of SUV39H2 involves the methylation of histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can lead to chemoresistance in cancer cells.[1][2][3]

This compound is a novel, potent small-molecule inhibitor developed to target the methyltransferase activity of SUV39H2.[6][7] Its development represents a promising therapeutic strategy to counteract SUV39H2-driven oncogenesis and chemoresistance.

Mechanism of Action

The primary mechanism of action for OTS186935 is the direct inhibition of the enzymatic activity of SUV39H2.[1][8] This inhibition leads to several downstream effects within cancer cells:

  • Reduction of H3K9 Trimethylation: By blocking SUV39H2, OTS186935 treatment leads to a decrease in global H3K9me3 levels, altering chromatin structure and gene expression.[1]

  • Regulation of γ-H2AX Formation: OTS186935 regulates the production of γ-H2AX.[2][6] This is particularly significant in the context of combination therapy. For instance, when used with DNA-damaging agents like doxorubicin (B1662922) (DOX), SUV39H2 inhibitors can reduce γ-H2AX levels, potentially sensitizing cancer cells to the chemotherapeutic agent.[2][3][9]

  • Induction of Apoptosis: Inhibition of SUV39H2 by related compounds has been shown to trigger apoptotic cell death in cancer cells.[3][9]

The signaling pathway below illustrates the role of SUV39H2 and the inhibitory action of OTS186935.

cluster_0 SUV39H2 Mediated Effects cluster_1 Downstream Oncogenic Outcomes cluster_2 Therapeutic Intervention SUV39H2 SUV39H2 (Methyltransferase) H3 Histone H3 SUV39H2->H3 H2AX Histone H2AX SUV39H2->H2AX H3K9me3 H3K9me3 H3->H3K9me3 Methylation gH2AX γ-H2AX (phosphorylated H2AX) H2AX->gH2AX Methylation & Phosphorylation TumorGrowth Tumor Growth & Progression H3K9me3->TumorGrowth Chemoresistance Chemoresistance gH2AX->Chemoresistance Chemoresistance->TumorGrowth OTS186935 OTS186935 OTS186935->SUV39H2 Inhibition

Caption: OTS186935 inhibits SUV39H2, blocking methylation pathways.

Quantitative Data

The efficacy of OTS186935 has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Inhibitory Activity of OTS186935
TargetAssay TypeCell LineIC₅₀ ValueReference(s)
SUV39H2 Enzymatic AssayN/A6.49 nM[1][2][6][7]
Cell Growth Cell ViabilityA549 (Lung Cancer)0.67 µM[1][2][6][7]
Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models
Cancer ModelCell LineAdministrationDosing RegimenResult (Tumor Growth Inhibition)Reference(s)
Triple Negative Breast Cancer MDA-MB-231Intravenous10 mg/kg, daily for 14 days42.6%[1][2]
Lung Cancer A549Intravenous25 mg/kg, daily for 14 days60.8%[1][2]

Notably, in vivo studies reported no significant body weight loss or other detectable signs of toxicity at efficacious doses.[2][3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The core experimental protocols used to characterize OTS186935 are outlined below.

In Vitro SUV39H2 Methyltransferase Assay

This assay quantifies the enzymatic activity of SUV39H2 and the inhibitory potential of compounds like OTS186935.

  • Objective: To determine the IC₅₀ value of OTS186935 against SUV39H2.

  • Methodology:

    • Compound Preparation: OTS186935 is serially diluted across a range of concentrations (typically 10 doses).[2]

    • Reaction Mixture: The diluted compound is mixed with a biotin-conjugated histone H3 (1-21) peptide substrate (final concentration: 350 nM) and the methyl donor, S-[Methyl-³H]-adenosyl-L-Methionine (final concentration: 100 nM).[2] The reaction is performed in an assay buffer (20 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80).[2]

    • Enzyme Addition: The reaction is initiated by adding N-terminal GST-fused SUV39H2 enzyme (final concentration: 20 nM).[2]

    • Incubation: The mixture is incubated at room temperature for 3 hours to allow for the methylation reaction.[2]

    • Detection: The incorporation of the radiolabeled methyl group (³H) onto the biotinylated H3 peptide is measured, typically using a scintillation counter after capturing the peptide on streptavidin-coated plates. The results are used to calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

A Prepare Serial Dilutions of OTS186935 B Combine with Biotin-H3 Peptide, [3H]-SAM, and Assay Buffer A->B C Initiate Reaction with SUV39H2 Enzyme B->C D Incubate at Room Temp for 3 Hours C->D E Stop Reaction & Capture Biotin-H3 on Plate D->E F Measure [3H] Incorporation (Scintillation Counting) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for the in vitro SUV39H2 methyltransferase assay.
Cell Growth Inhibition Assay

A standard method to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Objective: To determine the IC₅₀ of OTS186935 on the proliferation of A549 lung cancer cells.[2][6]

  • General Methodology (MTT Assay):

    • Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of OTS186935 and a vehicle control.

    • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and this data is used to determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of OTS186935 in a living organism.

  • Objective: To assess the tumor growth suppressive effects of OTS186935 in mouse xenograft models of human breast and lung cancer.[2]

  • Methodology:

    • Animal Model: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.[2]

    • Tumor Implantation: Human cancer cells (MDA-MB-231 or A549) are subcutaneously implanted into the flanks of the mice.[2]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

    • Randomization: Mice are randomized into treatment and control groups.

    • Drug Administration: OTS186935 (10 mg/kg or 25 mg/kg) or a vehicle control is administered intravenously once daily for a 14-day period.[2][6][7]

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[2]

    • Endpoint Analysis: At the end of the treatment period, the final tumor volumes are used to calculate the Tumor Growth Inhibition (TGI) percentage. Nuclear extracts from excised tumors may also be analyzed for H3K9me3 levels.[2]

A Implant Human Cancer Cells (e.g., A549) into Immunodeficient Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer OTS186935 (i.v.) or Vehicle Daily for 14 Days C->D E Monitor Tumor Volume & Body Weight Regularly D->E F Calculate Tumor Growth Inhibition (TGI) at Endpoint E->F

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

References

The Role of SUV39H2 in Cancer Progression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone lysine (B10760008) methyltransferase, is emerging as a critical player in the epigenetic landscape of cancer. Predominantly silent in healthy adult tissues with the exception of the testis, its aberrant overexpression is a common feature across a wide spectrum of malignancies, including leukemia, lung, breast, colorectal, and hepatocellular carcinomas[1]. Accumulating evidence strongly indicates that SUV39H2 functions as an oncogene, driving tumor initiation and progression through various mechanisms. This technical guide provides a comprehensive overview of the multifaceted role of SUV39H2 in cancer, detailing its impact on cellular processes, underlying signaling pathways, and methodologies for its investigation. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of SUV39H2 as a promising therapeutic target.

SUV39H2: A Driver of Oncogenesis

SUV39H2 is a key epigenetic modifier that catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), a hallmark of transcriptionally silent heterochromatin[1]. By altering chromatin architecture, SUV39H2 represses the expression of numerous tumor suppressor genes, thereby promoting cancer cell proliferation, survival, metastasis, and chemoresistance.

Upregulation in Cancer and Prognostic Significance

The overexpression of SUV39H2 at the mRNA and protein levels is a recurrent finding in numerous cancer types and often correlates with poor patient outcomes.

Cancer Type Observation Clinical Correlation Reference
Colorectal Cancer (CRC) Upregulated in CRC tissues compared to adjacent non-neoplastic tissues.High expression is significantly associated with distant metastasis (P = 0.016) and advanced TNM stage (P = 0.038). Predicts shorter overall survival (OS) (P = 0.018) and progression-free survival (PFS) (P = 0.018).[2][3]
Glioma Significantly higher expression in glioma tissues compared to normal brain tissues.Expression is positively correlated with tumor grade. Higher expression is associated with significantly lower survival rates.[4]
Breast Cancer Significantly upregulated in all breast cancer cell lines compared to normal breast tissue.High expression is strongly correlated with poor relapse-free survival (P = 1.7x10⁻¹¹).[5]
Osteosarcoma Increased mRNA expression in osteosarcoma cell lines (HOS, U2OS, MG-63) compared to normal osteoblast cells (hFOB1.19).-[6]
Acute Lymphoblastic Leukemia (ALL) Highly expressed in ALL cells but not in blood cells from healthy donors.-[7]
Hepatocellular Carcinoma (HCC) Upregulated mRNA and protein expression in HCC tissues.Highly associated with HCV infection and tumor stage.[8]
Lung Adenocarcinoma Upregulated in tumor tissue.Associated with shorter patient overall survival.[9]
Role in Key Cancer Hallmarks

SUV39H2's oncogenic activity is manifested through its influence on several fundamental cellular processes that are hallmarks of cancer.

Hallmark Effect of SUV39H2 Quantitative Data Cell/Tumor Type Reference
Sustained Proliferative Signaling Promotes cell proliferation.Knockdown of SUV39H2 in glioma cells (U251 and U87) inhibited cell growth as measured by CCK-8 and colony formation assays.Glioma[10][11]
Evading Growth Suppressors Silences tumor suppressor genes (e.g., SLIT1, p16).-Colorectal Cancer, Gastric Cancer[2][12]
Resisting Cell Death Enhances chemoresistance and inhibits apoptosis.Overexpression in Jurkat cells resulted in chemoresistance to doxorubicin, cytarabine, and dexamethasone.Acute Lymphoblastic Leukemia[13]
Activating Invasion and Metastasis Promotes cell migration and invasion.Ectopic expression enhanced CRC proliferation and metastasis in vitro and in vivo.Colorectal Cancer[2]
Inducing Angiogenesis (Limited direct evidence in search results)--
Enabling Replicative Immortality (Limited direct evidence in search results)--
Genome Instability and Mutation Contributes to chemoresistance via DNA damage repair pathways.Enhances the formation of phosphorylated H2AX (γ-H2AX), a DNA damage marker.General[13]

Molecular Mechanisms and Signaling Pathways

SUV39H2 exerts its oncogenic functions through the epigenetic regulation of key signaling pathways and direct interaction with other proteins.

Transcriptional Repression of Tumor Suppressor Genes

A primary mechanism of SUV39H2-driven cancer progression is the H3K9me3-mediated silencing of tumor suppressor genes.

  • SUV39H2-SLIT1 Axis in Colorectal Cancer: SUV39H2 directly binds to the promoter of SLIT1, a tumor suppressor involved in cell migration, leading to its transcriptional repression and promoting CRC proliferation and metastasis[2].

  • Silencing of FAS: SUV39H2, along with SUV39H1 and G9a/GLP, mediates H3K9 trimethylation at the FAS promoter, leading to its silencing. This confers resistance to FasL-induced apoptosis and contributes to immune evasion and chemoresistance in colon carcinoma.

  • CBX7/SUV39H2-p16 Axis in Gastric Cancer: The Polycomb protein CBX7 recruits SUV39H2 to the p16 (CDKN2A) promoter, initiating H3K9me3 and subsequent gene silencing, thereby promoting cell cycle progression[12][14].

SUV39H2 SUV39H2 H3K9me3 H3K9me3 SUV39H2->H3K9me3 catalyzes p16 p16 SUV39H2->p16 via H3K9me3 on promoter SLIT1 SLIT1 H3K9me3->SLIT1 on promoter FAS FAS H3K9me3->FAS on promoter Proliferation Proliferation SLIT1->Proliferation Metastasis Metastasis SLIT1->Metastasis Apoptosis_Resistance Apoptosis Resistance FAS->Apoptosis_Resistance p16->Proliferation CBX7 CBX7 CBX7->SUV39H2 recruits caption SUV39H2-mediated silencing of tumor suppressors.

Caption: SUV39H2-mediated silencing of tumor suppressors.

Regulation of the Hedgehog Signaling Pathway

In glioma, SUV39H2 promotes tumorigenesis by modulating the Hedgehog signaling pathway. It represses the expression of Hedgehog Interacting Protein (HHIP), a negative regulator of the pathway. This leads to the activation of downstream effectors like GLI1, promoting glioma cell growth and chemoresistance[4][8].

SUV39H2 SUV39H2 HHIP HHIP SUV39H2->HHIP represses expression Hedgehog_Pathway Hedgehog Pathway HHIP->Hedgehog_Pathway GLI1 GLI1 Hedgehog_Pathway->GLI1 activates Cell_Growth Cell_Growth GLI1->Cell_Growth Chemoresistance Chemoresistance GLI1->Chemoresistance caption SUV39H2 regulation of the Hedgehog pathway.

Caption: SUV39H2 regulation of the Hedgehog pathway.

Crosstalk with the AKT/FOXO Signaling Pathway

In prostate cancer, SUV39H2 has been shown to regulate the AKT/FOXO signaling pathway. Knockdown of SUV39H2 leads to increased phosphorylation of Akt and FOXO3a, which is associated with decreased apoptosis and enhanced chemosensitivity[15]. This suggests a complex role for SUV39H2 in modulating this critical survival pathway. In trophoblast stem cells, SUV39H2 has been shown to be directly linked to H3K9 methylation within the regulatory regions of the Foxo4 gene[16].

SUV39H2 SUV39H2 AKT AKT SUV39H2->AKT regulates phosphorylation FOXO3a FOXO3a SUV39H2->FOXO3a regulates phosphorylation Apoptosis Apoptosis AKT->Apoptosis Chemosensitivity Chemosensitivity AKT->Chemosensitivity FOXO3a->Apoptosis FOXO3a->Chemosensitivity caption SUV39H2 and the AKT/FOXO signaling pathway.

Caption: SUV39H2 and the AKT/FOXO signaling pathway.

Experimental Protocols for Studying SUV39H2

Investigating the function of SUV39H2 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Lentiviral shRNA-mediated Knockdown of SUV39H2

This protocol describes the generation of stable cell lines with reduced SUV39H2 expression.

Materials:

  • HEK293T cells

  • Lentiviral shRNA transfer plasmid targeting SUV39H2 (e.g., pLKO.1-puro backbone) and a non-targeting control shRNA

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Target cancer cell line

  • Puromycin (B1679871)

  • Complete growth medium, serum-free medium, PBS

Protocol:

  • Lentivirus Production:

    • Plate HEK293T cells to reach 70-80% confluency on the day of transfection.

    • Prepare a plasmid mixture of the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in serum-free medium.

    • Add transfection reagent, incubate to allow complex formation, and add the mixture dropwise to the HEK293T cells.

    • After 4-6 hours, replace the medium with fresh complete growth medium.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cancer cells to be 50-70% confluent on the day of transduction.

    • Remove the medium and add the viral supernatant supplemented with polybrene (final concentration 4-8 µg/mL).

    • Incubate for 18-24 hours, then replace with fresh complete growth medium.

  • Selection of Stable Cell Lines:

    • 48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration (typically 1-10 µg/mL) should be predetermined by a kill curve for the specific cell line[6][17].

    • Replace the selective medium every 2-3 days.

    • After 7-10 days, select and expand resistant colonies.

  • Validation of Knockdown:

    • Confirm the reduction of SUV39H2 expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.

cluster_0 Lentivirus Production cluster_1 Transduction cluster_2 Selection & Validation Transfect Co-transfect HEK293T cells with shRNA, packaging, and envelope plasmids Harvest Harvest and filter viral supernatant Transfect->Harvest Transduce Transduce target cancer cells with lentiviral particles Harvest->Transduce Select Select stable cells with puromycin Transduce->Select Validate Validate knockdown by RT-qPCR and Western Blot Select->Validate caption Workflow for lentiviral shRNA knockdown.

Caption: Workflow for lentiviral shRNA knockdown.

Western Blot Analysis of SUV39H2 and Related Proteins

This protocol details the detection of protein expression levels.

Materials:

  • Cell pellets

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SUV39H2, anti-H3K9me3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Sonicate briefly to shear DNA and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-SUV39H2 at 1:500-1:1000 dilution) overnight at 4°C[3].

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent and visualize the signal using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the binding of SUV39H2 to specific gene promoters.

Materials:

  • Cultured cells

  • Formaldehyde (B43269)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • ChIP-grade anti-SUV39H2 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target promoter regions

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

    • Quench the reaction with glycine.

    • Lyse cells and nuclei to release chromatin.

    • Shear chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with anti-SUV39H2 antibody or IgG control overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA.

  • Analysis:

    • Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR.

Transwell Migration Assay

This assay is used to assess the migratory capacity of cancer cells.

Materials:

  • Transwell inserts (8.0 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Cell Preparation:

    • Starve cancer cells in serum-free medium for 6-24 hours.

    • Harvest and resuspend cells in serum-free medium.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium with chemoattractant to the lower chamber.

    • Add the cell suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C for a duration that allows for cell migration (e.g., 24-48 hours).

  • Staining and Quantification:

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

Therapeutic Implications and Future Directions

The consistent overexpression of SUV39H2 in a wide array of cancers and its minimal expression in normal tissues make it an attractive target for cancer therapy. The development of small molecule inhibitors targeting the catalytic activity of SUV39H2 is a promising avenue for novel anti-cancer drug discovery. Such inhibitors could potentially reverse the epigenetic silencing of tumor suppressor genes, thereby reactivating cellular checkpoints and sensitizing cancer cells to conventional therapies.

Future research should focus on:

  • Developing potent and selective SUV39H2 inhibitors: This will be crucial for translating the preclinical findings into clinical applications.

  • Elucidating the full spectrum of SUV39H2's non-histone substrates: This may reveal novel mechanisms of its oncogenic activity and additional therapeutic targets.

  • Investigating the role of SUV39H2 in the tumor microenvironment: Understanding how SUV39H2 influences immune cell infiltration and function could open up possibilities for combination therapies with immunotherapy.

  • Identifying biomarkers for patient stratification: Determining which patients are most likely to respond to SUV39H2-targeted therapies will be essential for successful clinical translation.

References

OTS186935 Hydrochloride: A Technical Guide to its Effect on H3K9me3 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective SUV39H2 inhibitor, OTS186935 hydrochloride, with a specific focus on its mechanism of action and its quantifiable effect on Histone H3 Lysine (B10760008) 9 trimethylation (H3K9me3) levels. This document synthesizes key experimental findings, presents detailed methodologies for reproducing pivotal experiments, and visualizes the underlying biological pathways and workflows.

Executive Summary

OTS186935 is a small molecule inhibitor of the protein methyltransferase SUV39H2, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This epigenetic mark is a hallmark of heterochromatin and is associated with transcriptional repression.[1] Dysregulation of SUV39H2 and aberrant H3K9me3 levels are implicated in tumorigenesis and chemoresistance.[2] OTS186935 has demonstrated potent enzymatic inhibition of SUV39H2 and has been shown to effectively reduce global H3K9me3 levels in both in vitro and in vivo cancer models, leading to tumor growth suppression.[1][2] This guide details the quantitative effects and the experimental protocols used to validate the activity of OTS186935.

Quantitative Data Summary

The inhibitory and anti-proliferative activities of OTS186935 have been quantified in various assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of OTS186935

Target/Cell LineAssay TypeEndpointValueReference
SUV39H2Enzymatic AssayIC₅₀6.49 nM[1]
A549 (Lung Cancer)Cell Growth AssayIC₅₀0.67 µM[1]

Table 2: In Vivo Anti-Tumor Efficacy of OTS186935

Cancer ModelDosing RegimenDurationEndpointResultReference
MDA-MB-231 (Breast Cancer) Xenograft10 mg/kg, i.v., daily14 daysTumor Growth Inhibition (TGI)42.6%[1]
A549 (Lung Cancer) Xenograft25 mg/kg, i.v., daily14 daysTumor Growth Inhibition (TGI)60.8%[1]

Signaling Pathway and Mechanism of Action

OTS186935 exerts its effect by directly targeting and inhibiting the enzymatic activity of SUV39H2. This prevents the transfer of a methyl group to histone H3 at lysine 9, thereby reducing H3K9me3 levels. The reduction of this repressive epigenetic mark is associated with changes in gene expression and can induce apoptosis in cancer cells. Furthermore, SUV39H2 is known to methylate histone H2AX, which can influence the DNA damage response pathway.[1]

OTS186935_Mechanism_of_Action OTS186935 OTS186935 Hydrochloride SUV39H2 SUV39H2 (Histone Methyltransferase) OTS186935->SUV39H2 H3K9me3 H3K9me3 (Transcriptional Repression) SUV39H2->H3K9me3 Methylation HistoneH3 Histone H3 HistoneH3->SUV39H2 Apoptosis Apoptotic Cell Death H3K9me3->Apoptosis

Mechanism of OTS186935 Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of OTS186935's effect on H3K9me3 levels.

Western Blot for H3K9me3 Detection

This protocol is adapted from the methods used to demonstrate the attenuation of H3K9me3 levels in cancer cells and xenograft tumors following treatment with OTS186935.[1]

Objective: To qualitatively and semi-quantitatively measure the levels of H3K9me3 in nuclear extracts.

Materials:

  • Nuclear Extract Kit (e.g., Active Motif)

  • Histone Purification Mini Kit (e.g., Active Motif)

  • CelLytic™ M Mammalian Cell Lysis Reagent (Sigma-Aldrich)

  • Protease and Phosphatase Inhibitor Cocktails (e.g., Roche)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% recommended for histone resolution)

  • Nitrocellulose or PVDF membranes (0.2 µm pore size recommended)

  • Primary Antibodies: Anti-H3K9me3, Anti-Total Histone H3 (as loading control)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Nuclear Protein Extraction:

    • For cell cultures: Harvest cells and prepare nuclear extracts using a commercial kit according to the manufacturer's instructions.

    • For tumor tissues: Excise xenograft tumors, homogenize, and prepare nuclear extracts using a commercial kit.[1]

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Sample Preparation: Mix 15-30 µg of nuclear extract with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a high-percentage (e.g., 15%) polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me3, diluted in blocking buffer, overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the H3K9me3 signal to the total Histone H3 signal.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Nuclear Extraction (Cells or Tumor Tissue) B Protein Quantification (BCA Assay) A->B C Sample Denaturation B->C D SDS-PAGE (15% Gel) C->D E Membrane Transfer (Nitrocellulose/PVDF) D->E F Blocking (5% BSA/Milk in TBST) E->F G Primary Antibody Incubation (Anti-H3K9me3 / Anti-H3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Imaging & Densitometry I->J

Western Blot Experimental Workflow.
In Vivo Xenograft Study

This protocol outlines the methodology for assessing the anti-tumor activity of OTS186935 in mouse xenograft models.[1]

Objective: To evaluate the effect of OTS186935 on tumor growth in an in vivo setting.

Materials & Subjects:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Immunocompromised mice (e.g., NOD/SCID for MDA-MB-231, BALB/c nude for A549)

  • This compound

  • Vehicle control (e.g., 5% glucose solution)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells per injection volume.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁷ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers and the formula: Volume = (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer OTS186935 intravenously at the specified dose (e.g., 10 or 25 mg/kg) once daily.[1]

    • Control Group: Administer the vehicle solution following the same schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period (e.g., 14 days). Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage. The excised tumors can be used for subsequent analyses, such as Western blotting for H3K9me3 levels.

Conclusion

This compound is a well-characterized inhibitor of SUV39H2 that demonstrates a clear and potent effect on reducing H3K9me3 levels. The data strongly support its mechanism of action and its potential as an anti-cancer therapeutic. The experimental protocols provided herein offer a robust framework for researchers to further investigate the biological consequences of SUV39H2 inhibition and the role of H3K9me3 in cancer biology.

References

OTS186935 Hydrochloride and γ-H2AX Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. Emerging research has identified a critical role for OTS186935 in the regulation of γ-H2AX, a key marker of DNA double-strand breaks and a central component of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the mechanism of action of OTS186935, its effects on γ-H2AX signaling, and its potential as an anti-cancer therapeutic. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The SUV39H2-γ-H2AX Axis in Cancer

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[1] Beyond its role in chromatin regulation, recent studies have unveiled a direct link between SUV39H2 and the DNA Damage Response (DDR). Specifically, SUV39H2 has been shown to methylate histone H2AX at lysine 134.[1][2][3] This methylation event is a prerequisite for the subsequent phosphorylation of H2AX at serine 139, leading to the formation of γ-H2AX.[1][2][3]

γ-H2AX is a critical early sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[4] The formation of γ-H2AX foci at the sites of DNA damage serves as a scaffold to recruit a cascade of DNA repair proteins, initiating the DDR pathway to maintain genomic integrity.[4] However, in cancer cells, the upregulation of γ-H2AX can contribute to chemoresistance by enhancing DNA repair capacity.[2][3] By targeting SUV39H2, OTS186935 presents a novel therapeutic strategy to modulate the DDR and potentially overcome resistance to DNA-damaging agents.

This compound: Mechanism of Action

OTS186935 is a potent inhibitor of SUV39H2 methyltransferase activity.[5][6] Its mechanism of action in the context of γ-H2AX regulation involves the direct inhibition of SUV39H2, which in turn prevents the methylation of H2AX. This abrogation of H2AX methylation subsequently reduces the formation of γ-H2AX, even in the presence of DNA-damaging agents.[2][3] By diminishing the γ-H2AX-mediated DNA repair response, OTS186935 can sensitize cancer cells to the cytotoxic effects of chemotherapeutics like doxorubicin.[2][3]

Signaling Pathway

OTS186935_Mechanism cluster_nucleus Nucleus SUV39H2 SUV39H2 H2AX_me Methylated H2AX (Lysine 134) SUV39H2->H2AX_me Methylation H2AX Histone H2AX gamma_H2AX γ-H2AX (Phosphorylated H2AX) H2AX_me->gamma_H2AX Phosphorylation (Serine 139) DDR DNA Damage Response (DDR) gamma_H2AX->DDR Chemoresistance Chemoresistance DDR->Chemoresistance OTS186935 OTS186935 OTS186935->SUV39H2 Inhibition

OTS186935 inhibits SUV39H2, preventing H2AX methylation and subsequent γ-H2AX formation.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for OTS186935 and the related compound OTS193320.

Table 1: In Vitro Activity of OTS186935 and Related Compounds
CompoundTargetAssayIC50Cell LineReference
OTS186935 SUV39H2Methyltransferase Assay6.49 nM-[5][6]
OTS186935 Cell Growth-0.67 µMA549 (Lung Cancer)[5][6]
Table 2: In Vivo Anti-Tumor Efficacy of OTS186935
Cancer ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MDA-MB-231 Xenograft (Breast Cancer)OTS186935 (10 mg/kg, i.v.)Once daily for 14 days42.6%[1][6]
A549 Xenograft (Lung Cancer)OTS186935 (25 mg/kg, i.v.)Once daily for 14 days60.8%[5][6]
A549 Xenograft (Lung Cancer)OTS186935 (10 mg/kg, i.v.) + Doxorubicin (10 mg/kg, i.v.)OTS186935: Once daily for 14 days; Doxorubicin: Day 2 and 9Enhanced anti-tumor effect[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: MDA-MB-231 (triple-negative breast cancer) and A549 (non-small cell lung cancer) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Western Blot Analysis

This protocol is used to assess the protein levels of SUV39H2, H3K9me3, and γ-H2AX.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Rabbit anti-SUV39H2

    • Rabbit anti-H3K9me3

    • Rabbit anti-phospho-Histone H2A.X (Ser139) (for γ-H2AX)

    • Mouse anti-β-actin (as a loading control)

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

A generalized workflow for Western blot analysis.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of OTS186935, doxorubicin, or a combination of both.

  • MTT Incubation: After the desired treatment period (e.g., 72 hours), MTT reagent is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of OTS186935 in a living organism.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 or A549) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. OTS186935 is typically administered intravenously (i.v.).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumor growth inhibition is calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Logical Relationship: In Vivo Study Design

In_Vivo_Logic start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group (OTS186935) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group drug_admin Daily Drug Administration treatment_group->drug_admin control_group->drug_admin Vehicle Admin monitoring Tumor & Body Weight Monitoring drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

Logical flow of a typical in vivo xenograft study.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that targets the SUV39H2-γ-H2AX axis in cancer. By inhibiting SUV39H2, OTS186935 effectively downregulates the formation of γ-H2AX, a key mediator of the DNA damage response and a contributor to chemoresistance. The preclinical data strongly suggest that OTS186935, both as a monotherapy and in combination with DNA-damaging agents, has the potential to be an effective anti-cancer treatment.

Future research should focus on:

  • Elucidating the full spectrum of SUV39H2 substrates beyond H2AX.

  • Identifying predictive biomarkers to select patients most likely to respond to OTS186935 therapy.

  • Conducting clinical trials to evaluate the safety and efficacy of OTS186935 in cancer patients.

The continued investigation of OTS186935 and other SUV39H2 inhibitors will undoubtedly provide valuable insights into the intricate interplay between histone methylation, DNA damage response, and cancer therapy, paving the way for new and more effective treatment strategies.

References

In-Depth Technical Guide: OTS186935 Hydrochloride Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 hydrochloride is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). This document provides a comprehensive overview of the target selectivity profile of OTS186935, detailing its potent inhibitory activity against its primary target, its effects in cellular and in vivo models, and the methodologies used for its characterization. The information presented is intended to support further preclinical and clinical investigation of OTS186935 as a potential therapeutic agent.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. Dysregulation of histone methyltransferases, the enzymes responsible for catalyzing this modification, is increasingly implicated in the pathogenesis of various diseases, including cancer. SUV39H2 is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that has been identified as a potential therapeutic target in oncology. OTS186935 has emerged as a key investigational compound for probing the function of SUV39H2 and for its potential therapeutic development.

Target Selectivity and Potency

OTS186935 demonstrates high potency for its primary target, the histone methyltransferase SUV39H2. While a comprehensive selectivity panel against a broad range of methyltransferases and kinases has not been published in the primary literature, the available data underscores its significant and specific activity against SUV39H2.

Quantitative Data Summary

The following table summarizes the key quantitative measures of OTS186935's inhibitory activity.

Target/SystemAssay TypeParameterValueReference
SUV39H2 Enzymatic AssayIC506.49 nM[1]
A549 Lung Carcinoma Cells Cell Growth InhibitionIC500.67 µM[1]
MDA-MB-231 Breast Cancer Xenograft In vivo Tumor Growth Inhibition% TGI (10 mg/kg, daily, 14 days)42.6%[1]
A549 Lung Carcinoma Xenograft In vivo Tumor Growth Inhibition% TGI (25 mg/kg, daily, 14 days)60.8%[1]

IC50: Half-maximal inhibitory concentration. % TGI: Percent Tumor Growth Inhibition.

Signaling Pathway

OTS186935 exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H2. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression. Furthermore, SUV39H2 has been shown to regulate the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response. By inhibiting SUV39H2, OTS186935 can modulate the DNA damage response, potentially sensitizing cancer cells to cytotoxic therapies.

OTS186935_Signaling_Pathway OTS186935 Mechanism of Action OTS186935 OTS186935 SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibits H3K9me3 H3K9me3 SUV39H2->H3K9me3 Promotes gamma_H2AX γ-H2AX Formation SUV39H2->gamma_H2AX Regulates Transcriptional_Repression Transcriptional Repression H3K9me3->Transcriptional_Repression Leads to DNA_Damage_Response DNA Damage Response gamma_H2AX->DNA_Damage_Response Initiates

Caption: OTS186935 inhibits SUV39H2, leading to reduced H3K9me3 and altered DNA damage response.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of OTS186935.

In Vitro SUV39H2 Enzymatic Assay

The inhibitory activity of OTS186935 against SUV39H2 was determined using a biochemical assay that measures the transfer of a methyl group from a donor to a histone substrate.

Principle: The assay quantifies the activity of SUV39H2 by detecting the methylation of a histone H3 peptide. The inhibition of this activity by OTS186935 is measured to determine the IC50 value.

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 peptide substrate

  • S-adenosyl-L-[methyl-3H]methionine (SAM) as a methyl donor

  • This compound dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Scintillation cocktail

Procedure:

  • A reaction mixture is prepared containing assay buffer, recombinant SUV39H2 enzyme, and the histone H3 peptide substrate.

  • OTS186935 is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.

  • The enzymatic reaction is initiated by the addition of radiolabeled SAM.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the methylated histone peptide is separated from the unreacted SAM, typically by spotting the reaction mixture onto phosphocellulose paper and washing.

  • The amount of incorporated radioactivity, corresponding to the level of histone methylation, is quantified using a scintillation counter.

  • The percentage of inhibition at each concentration of OTS186935 is calculated relative to the DMSO control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow SUV39H2 Enzymatic Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Reaction Mix (Enzyme, Substrate, Buffer) C Add OTS186935 to Mix A->C B Serial Dilution of OTS186935 B->C D Initiate with Radiolabeled SAM C->D E Incubate D->E F Stop Reaction & Separate E->F G Quantify Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for determining the in vitro inhibitory activity of OTS186935 against SUV39H2.

Cell-Based Proliferation Assay

The effect of OTS186935 on the growth of cancer cell lines was assessed using a standard proliferation assay.

Principle: This assay measures the number of viable cells in a culture after treatment with the compound. A reduction in cell viability indicates a cytotoxic or cytostatic effect.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound dissolved in DMSO

  • A reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • A549 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of OTS186935. A DMSO-only control is included.

  • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

  • The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated for each concentration relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of SUV39H2 with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of cancer. Its mechanism of action, involving the modulation of histone methylation and the DNA damage response, provides a strong rationale for its further investigation as a targeted therapeutic agent. While the currently available data strongly supports its on-target activity, a comprehensive selectivity profile across a broader panel of epigenetic and non-epigenetic targets would be highly valuable for a complete understanding of its pharmacological profile. The experimental protocols provided herein offer a foundation for the continued evaluation of OTS186935 and other novel SUV39H2 inhibitors.

References

The Advent of OTS186935 Hydrochloride: A Targeted Approach in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

OTS186935 hydrochloride is emerging as a potent and selective small molecule inhibitor of Suppressor of Variegation 3-9 Homolog 2 (SUV39H2), a histone methyltransferase implicated in cancer progression and chemoresistance. This technical guide provides an in-depth overview of OTS186935's mechanism of action, preclinical efficacy in breast cancer models, and detailed experimental protocols for its investigation. The primary focus is on its role in modulating the DNA damage response pathway, specifically through the regulation of γ-H2AX, thereby sensitizing cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922). This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore the therapeutic potential of OTS186935 in breast cancer.

Introduction

Breast cancer remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for aggressive subtypes like triple-negative breast cancer (TNBC). Epigenetic modifications, including histone methylation, have been identified as key drivers of tumorigenesis and drug resistance. SUV39H2, a histone lysine (B10760008) methyltransferase, is frequently overexpressed in various cancers, including breast cancer, while its expression is limited in normal adult tissues, making it an attractive therapeutic target.[1]

This compound has been identified as a potent inhibitor of SUV39H2.[2][3] Preclinical studies have demonstrated its ability to suppress tumor growth in breast cancer xenograft models.[2][4] This guide synthesizes the current knowledge on OTS186935, presenting its pharmacological profile, mechanism of action, and detailed methodologies for its preclinical evaluation in breast cancer research.

Pharmacological Profile and Mechanism of Action

This compound is a potent inhibitor of the protein methyltransferase SUV39H2 with a half-maximal inhibitory concentration (IC50) of 6.49 nM.[2][4] Its mechanism of action in breast cancer is centered on the inhibition of SUV39H2's enzymatic activity, which plays a crucial role in the DNA damage response (DDR).

SUV39H2 methylates histone H2AX at lysine 134. This methylation is a prerequisite for the phosphorylation of H2AX at serine 139, forming γ-H2AX.[1][2][3] γ-H2AX is a critical biomarker for DNA double-strand breaks (DSBs) and serves as a scaffold for the recruitment of DNA repair proteins, such as 53BP1.[2][5] The formation of γ-H2AX-53BP1 foci at the sites of DNA damage is essential for efficient DNA repair, which can contribute to chemoresistance in cancer cells.[2][6]

By inhibiting SUV39H2, OTS186935 prevents the initial methylation of H2AX, leading to a reduction in the formation of γ-H2AX and the subsequent recruitment of 53BP1 to DNA damage sites.[1][2] This impairment of the DNA repair mechanism sensitizes cancer cells to DNA-damaging agents like doxorubicin.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay/Model Reference
IC50 vs. SUV39H2 6.49 nMEnzymatic Assay[2][4]
IC50 in A549 Cells 0.67 µMCell Growth Assay[2][4]

Table 1: In Vitro Potency of this compound.

Cancer Model Treatment Tumor Growth Inhibition (TGI) Reference
MDA-MB-231 Xenograft OTS18693542.6%[2][4]
A549 Xenograft OTS18693560.8%[2][4]

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound.

SUV39H2 Enzymatic Inhibition Assay (TR-FRET based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of OTS186935 on SUV39H2.

  • Reagents and Materials:

    • Recombinant human SUV39H2 enzyme

    • Biotinylated histone H3 peptide substrate

    • S-adenosyl-L-methionine (SAM)

    • Europium-labeled anti-histone antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

    • This compound stock solution (in DMSO)

    • 384-well low-volume microplates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 2 µL of diluted OTS186935 or DMSO (vehicle control).

    • Add 4 µL of a mixture containing SUV39H2 enzyme and biotinylated H3 peptide to each well.

    • Initiate the reaction by adding 4 µL of SAM solution.

    • Incubate the plate at room temperature for 1-2 hours.

    • Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.

    • Incubate for 1 hour at room temperature to allow for signal development.

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes how to assess the effect of OTS186935, alone and in combination with doxorubicin, on the viability of breast cancer cell lines such as MDA-MB-231.

  • Reagents and Materials:

    • MDA-MB-231 breast cancer cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Doxorubicin

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom white plates

    • Luminometer

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of OTS186935, doxorubicin, or a combination of both. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Western Blotting for γ-H2AX and H3K9me3

This protocol details the detection of changes in γ-H2AX and H3K9me3 levels in breast cancer cells following treatment with OTS186935 and doxorubicin.

  • Reagents and Materials:

    • MDA-MB-231 cells

    • This compound and Doxorubicin

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-γ-H2AX, anti-H3K9me3, anti-Histone H3, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed MDA-MB-231 cells and treat with OTS186935 and/or doxorubicin for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of OTS186935 in a mouse xenograft model using MDA-MB-231 cells.

  • Reagents and Materials:

    • MDA-MB-231 cells

    • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

    • Matrigel (optional)

    • This compound formulated for intravenous injection

    • Vehicle control (e.g., saline)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 5 x 10^6 MDA-MB-231 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer OTS186935 (e.g., 10-25 mg/kg) or vehicle control intravenously daily for a specified period (e.g., 14-21 days).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for H3K9me3 and Ki-67).

    • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

Signaling Pathway of OTS186935 in Breast Cancer

OTS186935_Mechanism cluster_chemo Chemotherapy (Doxorubicin) cluster_dna_damage DNA Damage Response cluster_inhibitor Inhibitor Action Dox Doxorubicin DNA_damage DNA Double-Strand Breaks Dox->DNA_damage H2AX Histone H2AX H2AX_me H2AX-K134me SUV39H2 SUV39H2 SUV39H2->H2AX Methylates K134 gamma_H2AX γ-H2AX (pS139) H2AX_me->gamma_H2AX Enables Phosphorylation at S139 Repair_proteins 53BP1 & Other Repair Proteins gamma_H2AX->Repair_proteins Recruits DNA_repair DNA Repair & Chemoresistance Repair_proteins->DNA_repair Promotes OTS186935 OTS186935 Hydrochloride OTS186935->SUV39H2 Inhibits

Caption: Mechanism of action of this compound in breast cancer cells.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. MDA-MB-231 Cell Culture start->cell_culture injection 2. Subcutaneous Injection into Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice tumor_growth->randomization treatment 5. Daily IV Treatment (OTS186935 or Vehicle) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, IHC) monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing the in vivo efficacy of OTS186935.

Conclusion

This compound represents a promising novel therapeutic agent for breast cancer, particularly in combination with DNA-damaging chemotherapy. Its targeted inhibition of SUV39H2 and subsequent disruption of the DNA damage response pathway provide a clear mechanism for overcoming chemoresistance. The data and protocols presented in this guide offer a solid foundation for further research into the clinical translation of OTS186935 for the treatment of breast cancer. Future studies should focus on expanding the evaluation to other breast cancer subtypes, exploring additional combination therapies, and ultimately, progressing towards clinical trials to ascertain its safety and efficacy in patients.

References

Preclinical Profile of OTS186935 Hydrochloride: A Novel SUV39H2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Preclinical investigations have demonstrated its anti-tumor activity in various cancer models, highlighting its potential as a novel therapeutic agent. This document provides a comprehensive overview of the preclinical data available for OTS186935, including its mechanism of action, in vitro efficacy, in vivo anti-tumor effects, and representative experimental protocols. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases are key enzymes in this process, and their inhibition has emerged as a promising strategy for cancer therapy. SUV39H2, a lysine (B10760008) methyltransferase, is frequently overexpressed in various cancers and is associated with chemoresistance.[1] this compound is an investigational drug that targets SUV39H2, offering a potential new avenue for the treatment of cancers with high SUV39H2 expression.

Mechanism of Action

OTS186935 is a member of the imidazo[1,2-a]pyridine (B132010) class of compounds.[2] Its primary mechanism of action is the potent and selective inhibition of the enzymatic activity of SUV39H2.[3][4][5] SUV39H2 is known to catalyze the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression.[2] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key protein in the DNA damage response that can contribute to chemoresistance.[2][6]

By inhibiting SUV39H2, OTS186935 leads to a reduction in global H3K9me3 levels and attenuates the formation of γ-H2AX.[2] This modulation of histone methylation can reactivate the expression of tumor suppressor genes and sensitize cancer cells to the effects of DNA-damaging agents.

OTS186935_Mechanism_of_Action Mechanism of Action of OTS186935 OTS186935 This compound SUV39H2 SUV39H2 (Histone Methyltransferase) OTS186935->SUV39H2 Inhibits Apoptosis Apoptosis OTS186935->Apoptosis Induces H3K9 Histone H3 Lysine 9 (H3K9) SUV39H2->H3K9 Methylates H2AX Histone H2AX Lysine 134 SUV39H2->H2AX Methylates H3K9me3 H3K9 Trimethylation (H3K9me3) H3K9->H3K9me3 Leads to gamma_H2AX Phosphorylated H2AX (γ-H2AX) H2AX->gamma_H2AX Enhances formation of Repression Transcriptional Repression H3K9me3->Repression Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance

Caption: Simplified signaling pathway of OTS186935 action.

In Vitro Efficacy

The in vitro activity of OTS186935 has been evaluated through enzymatic assays and cell-based proliferation assays.

Enzymatic Inhibition

OTS186935 demonstrates potent inhibition of SUV39H2 enzymatic activity.

Parameter Value Reference
Enzymatic IC506.49 nM[2][3][4][5]
Cell-Based Proliferation

The anti-proliferative effects of OTS186935 have been assessed in various cancer cell lines.

Cell Line Cancer Type IC50 Reference
A549Lung Cancer0.67 µM[2][3][4]

In Vivo Efficacy

The anti-tumor efficacy of OTS186935 has been demonstrated in mouse xenograft models.

Xenograft Studies

OTS186935 has shown significant tumor growth inhibition in xenograft models of triple-negative breast cancer (MDA-MB-231) and lung cancer (A549).

Model Cell Line Dose & Schedule Tumor Growth Inhibition (TGI) Reference
Breast Cancer XenograftMDA-MB-23110 mg/kg, i.v., once daily for 14 days42.6%[1][3][4]
Lung Cancer XenograftA54925 mg/kg, i.v., once daily for 14 days60.8%[1][2][3][4]

In these studies, OTS186935 was well-tolerated, with no significant body weight loss or detectable toxicity observed.[2][3][4][6]

Pharmacokinetics and Toxicology

As of the date of this document, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for this compound are not publicly available. Preclinical studies with other imidazo[1,2-a]pyridine derivatives have shown a range of toxicological profiles, but specific data for OTS186935 is needed for a complete assessment.[7][8][9][10]

Experimental Protocols

The following are representative protocols for the key experiments cited in this document.

SUV39H2 Enzymatic Assay (Representative Protocol)

This protocol is based on commercially available SUV39H2 activity assay kits.

  • Plate Preparation : Use a 96-well plate pre-coated with a histone H3 peptide substrate.

  • Reaction Mixture : Prepare a reaction mixture containing S-adenosylmethionine (SAM), assay buffer, and the test compound (OTS186935) at various concentrations.

  • Enzyme Addition : Add purified SUV39H2 enzyme to initiate the reaction.

  • Incubation : Incubate the plate at 37°C for 1 hour.

  • Antibody Incubation : Add a primary antibody specific for methylated H3K9, followed by a horseradish peroxidase (HRP)-labeled secondary antibody.

  • Detection : Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability Assay (Representative Protocol for A549 cells)

This protocol is based on a standard MTT or resazurin-based cell viability assay.

  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Reagent Addition : Add MTT or resazurin (B115843) solution to each well and incubate for 2-4 hours.

  • Signal Measurement : For MTT, add a solubilizing agent and measure the absorbance at 570 nm. For resazurin, measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC50 value.

In_Vitro_Assay_Workflow In Vitro Assay Workflow cluster_enzymatic Enzymatic Assay cluster_cell Cell Viability Assay enz_start Prepare Reagents enz_incubate Incubate with OTS186935 & SUV39H2 enz_start->enz_incubate enz_detect Detect Methylation enz_incubate->enz_detect enz_analyze Calculate IC50 enz_detect->enz_analyze cell_seed Seed A549 Cells cell_treat Treat with OTS186935 cell_seed->cell_treat cell_reagent Add Viability Reagent cell_treat->cell_reagent cell_measure Measure Signal cell_reagent->cell_measure cell_analyze Calculate IC50 cell_measure->cell_analyze

Caption: General workflow for in vitro assays.
In Vivo Xenograft Study (Representative Protocol)

This protocol is a generalized representation of the in vivo studies.

  • Cell Implantation : Subcutaneously implant MDA-MB-231 or A549 cells into the flank of immunodeficient mice.

  • Tumor Growth : Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization : Randomize mice into treatment and vehicle control groups.

  • Treatment Administration : Administer this compound intravenously at the specified dose and schedule.

  • Monitoring : Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) percentage.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Workflow start Implant Cancer Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Administer OTS186935 or Vehicle randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint analyze Analyze Data (TGI) endpoint->analyze

Caption: General workflow for in vivo xenograft studies.

Conclusion

This compound is a promising preclinical candidate that effectively inhibits SUV39H2 and demonstrates anti-tumor activity in vitro and in vivo. Its mechanism of action, involving the modulation of histone methylation, provides a strong rationale for its further development as a cancer therapeutic. Future studies should focus on elucidating its pharmacokinetic profile and conducting comprehensive toxicological assessments to support its potential transition to clinical trials.

References

Methodological & Application

Application Notes and Protocols for OTS186935 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective inhibitor of the protein methyltransferase SUV39H2, with a reported IC50 of 6.49 nM.[1][2][3] SUV39H2 is a key enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a modification associated with transcriptional repression and heterochromatin formation.[4] Dysregulation of SUV39H2 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target.[4][5] OTS186935 has demonstrated anti-tumor activity in preclinical models, including breast and lung cancer, by inhibiting tumor growth.[4][6][7] Its mechanism of action involves the reduction of H3K9me3 levels and the regulation of γ-H2AX phosphorylation, a key marker of the DNA damage response.[1][2][7]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

Assay TypeCell LineParameterValueReference
Enzymatic Assay-IC50 (SUV39H2)6.49 nM[1][2][3]
Cell Viability AssayA549 (Lung Cancer)IC500.67 µM[1][2]
In Vivo XenograftMDA-MB-231 (Breast Cancer)Tumor Growth Inhibition (10 mg/kg)42.6%[7]
In Vivo XenograftA549 (Lung Cancer)Tumor Growth Inhibition (25 mg/kg)60.8%[7]

Signaling Pathway

The primary mechanism of action of OTS186935 is the inhibition of SUV39H2. This leads to a downstream cascade affecting histone methylation, DNA damage response, and potentially other signaling pathways.

OTS186935_Signaling_Pathway OTS186935 This compound SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibition H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 H2AX H2AX SUV39H2->H2AX Methylation AKT_FOXO AKT/FOXO Pathway SUV39H2->AKT_FOXO Regulation Hedgehog Hedgehog Pathway SUV39H2->Hedgehog Regulation Transcriptional_Repression Transcriptional Repression H3K9me3->Transcriptional_Repression Cell_Growth Cell Growth Inhibition Transcriptional_Repression->Cell_Growth gamma_H2AX γ-H2AX (p-H2AX) H2AX->gamma_H2AX Phosphorylation DDR DNA Damage Response gamma_H2AX->DDR Apoptosis Apoptosis DDR->Apoptosis AKT_FOXO->Apoptosis Hedgehog->Cell_Growth

OTS186935 Signaling Pathway

Experimental Protocols

In Vitro SUV39H2 Methyltransferase Assay

This protocol is designed to measure the enzymatic activity of SUV39H2 and determine the inhibitory potential of this compound. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Materials:

  • Recombinant human SUV39H2 enzyme

  • This compound

  • Histone H3 (1-21) peptide, biotinylated

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

  • Scintillation counter

Protocol Workflow:

Methyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_OTS Prepare serial dilutions of This compound Mix Combine OTS186935 dilutions with master mix in assay plate Prep_OTS->Mix Prep_Reagents Prepare master mix of SUV39H2, biotinylated H3 peptide, and [³H]-SAM Prep_Reagents->Mix Incubate Incubate at room temperature (e.g., 1-3 hours) Mix->Incubate Stop Stop reaction and capture biotinylated peptide (e.g., add SPA beads) Incubate->Stop Read Measure radioactivity using a scintillation counter Stop->Read Analyze Calculate % inhibition and determine IC50 value Read->Analyze

In Vitro Methyltransferase Assay Workflow

Detailed Steps:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture: In a microplate, combine the following components:

    • This compound at various concentrations.

    • Recombinant SUV39H2 enzyme (final concentration ~15-20 nM).

    • Biotinylated histone H3 (1-21) peptide (final concentration ~350 nM).

    • [³H]-SAM (final concentration ~1 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 1-3 hours.

  • Reaction Termination and Detection: Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA. Capture the biotinylated histone H3 peptide using streptavidin-coated SPA beads or by filtering through a streptavidin-coated filter plate.

  • Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines, such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma).

Materials:

  • A549 or MDA-MB-231 cells

  • Complete cell culture medium (specific to the cell line)

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Protocol Workflow:

Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed Seed cells into a 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with serial dilutions of this compound Adhere->Treat Incubate_Treat Incubate for a defined period (e.g., 72 hours) Treat->Incubate_Treat Add_CCK8 Add CCK-8 reagent to each well Incubate_Treat->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure Measure absorbance at 450 nm Incubate_CCK8->Measure Calculate Calculate % viability and determine IC50 Measure->Calculate

Cell Viability Assay Workflow

Detailed Steps:

  • Cell Seeding:

    • Harvest logarithmically growing A549 or MDA-MB-231 cells.

    • Seed the cells into a 96-well plate at an appropriate density. Recommended seeding densities are:

      • A549: 5,000 - 8,000 cells/well.[8][9]

      • MDA-MB-231: 3,000 - 6,000 cells/well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OTS186935. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Disclaimer

These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific conditions for each assay, such as incubation times and reagent concentrations, may require optimization depending on the specific experimental setup and cell lines used.

References

Application Notes and Protocols for OTS186935 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2] SUV39H2 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[3] Dysregulation of SUV39H2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] OTS186935 has demonstrated anti-tumor activity by inhibiting cancer cell growth and inducing apoptosis.[3][5] These application notes provide detailed protocols for the use of this compound in cancer cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SUV39H2.[1][2] This inhibition leads to a reduction in the levels of H3K9me3, altering the chromatin landscape and leading to changes in gene expression.[3] Additionally, SUV39H2 has been shown to methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance.[3][5] By inhibiting SUV39H2, OTS186935 can modulate γ-H2AX levels, potentially sensitizing cancer cells to other therapeutic agents.[3][5]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.67[1][2]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but showed significant growth suppression[3]
BT-20Triple-Negative Breast CancerNot explicitly stated, but showed significant growth suppression[3]
MCF-7Breast CancerNot explicitly stated, but showed significant growth suppression[3]
SK-BR-3Breast CancerNot explicitly stated, but showed significant growth suppression[3]
ZR-75-1Breast CancerNot explicitly stated, but showed significant growth suppression[3]
T-47DBreast CancerNot explicitly stated, but showed significant growth suppression[3]
Effects of this compound on Cellular Markers
ExperimentCell LineTreatment ConditionsObserved EffectReference
Western BlotA549 (Xenograft)25 mg/kg, i.v., daily for 14 daysAttenuation of H3K9me3 levels[3]
Western BlotMDA-MB-231, BT-20VariesAttenuation of H3K9me3 levels[3]
Apoptosis AssaySK-UT-1VariesInduction of apoptosis

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in sterile DMSO. For example, for a compound with a molecular weight of 450.98 g/mol , dissolve 4.51 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.

Cell Culture and Maintenance

Recommended Cell Lines:

  • A549 (Human Lung Carcinoma): Culture in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2. Subculture every 2-3 days when cells reach 80-90% confluency.

  • MDA-MB-231 (Human Breast Adenocarcinoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2. Subculture every 2-3 days when cells reach 80-90% confluency.

Cell Viability Assay (CCK-8 Method)

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for H3K9me3

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K9me3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest cells and lyse them in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

OTS186935_Mechanism cluster_nucleus Nucleus SUV39H2 SUV39H2 H3K9 Histone H3 (Lysine 9) SUV39H2->H3K9 Methylation H2AX Histone H2AX (Lysine 134) SUV39H2->H2AX Methylation H3K9me3 H3K9me3 H3K9->H3K9me3 Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Gene_Silencing Transcriptional Repression Heterochromatin->Gene_Silencing gamma_H2AX γ-H2AX Formation H2AX->gamma_H2AX DNA_Repair DNA Damage Repair gamma_H2AX->DNA_Repair Chemoresistance Chemoresistance DNA_Repair->Chemoresistance OTS186935 OTS186935 Hydrochloride OTS186935->SUV39H2 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays 3. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., A549, MDA-MB-231) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment viability Cell Viability (CCK-8) treatment->viability western Western Blot (H3K9me3) treatment->western apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle data_analysis 4. Data Analysis viability->data_analysis western->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for OTS186935 treatment.

References

Application Notes: Preparation of OTS186935 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 value of 6.49 nM[1][2][3][4]. As a histone methyltransferase, SUV39H2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with gene silencing and chromatin condensation[5]. Inhibition of SUV39H2 by OTS186935 has been shown to suppress tumor growth in xenograft models and regulate the DNA damage response marker, phosphorylated H2AX (γ-H2AX)[5][6]. These findings make OTS186935 a valuable tool for research in oncology, epigenetics, and DNA repair pathways.

Proper preparation and storage of OTS186935 hydrochloride stock solutions are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use. This document provides a detailed protocol for the preparation, handling, and storage of this compound in DMSO.

Physicochemical and Biological Properties

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₅H₂₆ClN₅O₂ · 8/5HCl[1]
Molecular Weight 522.31 g/mol [1][2][6]
Appearance Light yellow to yellow solid[6]
Target SUV39H2 (Histone Methyltransferase)[1][2]
IC₅₀ 6.49 nM[2][3][4][6]
Solubility in DMSO 25 mg/mL (47.86 mM)[6]
Solubility in Water 50 mg/mL (95.73 mM)[6]
Storage (Solid) 4°C, sealed storage, away from moisture[1][6]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1][6]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.

Materials

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath/sonicator

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Procedure

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the compound.

  • Calculation: Calculate the required volume of DMSO to add. To prepare a 10 mM stock solution, use the following formula:

    Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    For example, to prepare a 10 mM stock from 5 mg of this compound (MW = 522.31):

    Volume (mL) = [5 mg / 522.31 mg/mmol] / 10 mmol/L = 0.9573 mL

    Therefore, you will need to add 957.3 µL of DMSO to 5 mg of the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and place it into a sterile tube.

  • Dissolution:

    • Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the powder. Hygroscopic or old DMSO can significantly reduce solubility[6].

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes[6]. The solution should become clear. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.

    • For short-term storage (up to 1 month), store the aliquots at -20°C[1][6].

    • For long-term storage (up to 6 months), store the aliquots at -80°C[1][6].

    • Ensure all vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Diagrams

OTS186935 Mechanism of Action

OTS186935_Mechanism cluster_epigenetics Epigenetic Regulation cluster_dna_damage DNA Damage Response OTS OTS186935 SUV39H2 SUV39H2 (Histone Methyltransferase) OTS->SUV39H2 Inhibition H3 Histone H3 SUV39H2->H3 Methylates K9 H3K9me3 H3K9me3 H3->H3K9me3 Chromatin Chromatin Compaction & Gene Silencing H3K9me3->Chromatin gH2AX γ-H2AX Formation (DNA Damage Marker) Survival Cancer Cell Survival gH2AX->Survival SUV39H2_2->gH2AX Promotes

Caption: Mechanism of OTS186935 action on epigenetic and DNA damage pathways.

Stock Solution Preparation Workflow

Caption: Step-by-step workflow for preparing this compound stock solution.

References

Application Notes and Protocols for OTS186935 Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2] It has demonstrated significant anti-tumor activity in preclinical xenograft models of human breast and lung cancer, both as a monotherapy and in combination with chemotherapeutic agents like doxorubicin.[3][4] These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with a summary of its mechanism of action and key experimental data.

OTS186935 targets the SUV39H2 enzyme, which plays a crucial role in chromatin modification and DNA damage response.[5][6] SUV39H2 methylates histone H2AX at lysine (B10760008) 134, a modification that promotes the phosphorylation of H2AX to form γ-H2AX.[3][6] The accumulation of γ-H2AX is a key signal for DNA repair and can contribute to chemoresistance in cancer cells.[3][4] By inhibiting SUV39H2, OTS186935 reduces γ-H2AX levels, thereby potentially sensitizing cancer cells to DNA-damaging agents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vivo studies of OTS186935.

ParameterValueCell LineReference
Formulation for Intravenous (IV) Administration 5% glucose solutionMDA-MB-231, A549[3]
Alternative Formulation (for general in vivo use) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specified[1]
Dosage Range (IV) 10 mg/kg - 25 mg/kgMDA-MB-231, A549[1][3]
Treatment Schedule Once daily for 14 daysMDA-MB-231, A549[3]
Tumor Growth Inhibition (TGI) at 10 mg/kg 42.6%MDA-MB-231[3]
Tumor Growth Inhibition (TGI) at 25 mg/kg 60.8%A549[3]
Combination Therapy 10 mg/kg OTS186935 with 10 mg/kg DoxorubicinA549[3]
Observed Toxicity No significant body weight loss or detectable toxicityMDA-MB-231, A549[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of OTS186935 and a general experimental workflow for in vivo efficacy studies.

OTS186935_Signaling_Pathway cluster_nucleus Nucleus SUV39H2 SUV39H2 H2AX Histone H2AX SUV39H2->H2AX Methylates me_H2AX Methylated H2AX (Lysine 134) gamma_H2AX γ-H2AX (Phosphorylated H2AX) me_H2AX->gamma_H2AX Enhances Phosphorylation DNA_Repair DNA Repair & Chemoresistance gamma_H2AX->DNA_Repair Promotes Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibits OTS186935 OTS186935 OTS186935->SUV39H2 Inhibition

Caption: Signaling pathway of OTS186935 action.

InVivo_Experimental_Workflow start Start tumor_cell_implantation Tumor Cell Implantation (e.g., MDA-MB-231, A549) in Immunocompromised Mice start->tumor_cell_implantation tumor_growth Allow Tumors to Reach ~200 mm³ tumor_cell_implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer OTS186935 or Vehicle (e.g., 10-25 mg/kg, IV, daily for 14 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Daily Treatment Cycle endpoint Endpoint Analysis: Tumor Excision, Western Blot (H3K9me3), Immunohistochemistry (Ki-67) monitoring->endpoint At Study Conclusion data_analysis Data Analysis and Evaluation of TGI endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous (IV) Administration

This protocol is based on the formulation used in published xenograft studies.[3]

Materials:

  • This compound powder

  • 5% Dextrose (glucose) solution for injection, sterile

  • Sterile vials

  • Sterile syringes and needles

  • Analytical balance

  • Vortex mixer

  • pH meter (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), you will need to prepare a stock solution of appropriate concentration.

  • Weigh the this compound powder: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile environment.

  • Dissolve the compound: Aseptically add the weighed this compound to a sterile vial. Add the required volume of 5% glucose solution.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the stability of the compound under these conditions.

  • Verify clarity: The final solution should be clear and free of any visible particulates.

  • pH adjustment (optional but recommended): Check the pH of the final formulation and adjust to a physiologically compatible range (e.g., pH 7.0-7.4) if necessary, using sterile NaOH or HCl.

  • Sterile filtration (optional but recommended): For IV administration, it is advisable to sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage and Use: It is recommended to prepare this formulation fresh on the day of use.[1]

Protocol 2: Alternative Formulation for In Vivo Studies

This formulation is suggested by a commercial supplier and may be suitable for various routes of administration.[1] Researchers should validate its suitability for their specific experimental design.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile vials and tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1]

  • Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the final formulation: Add 10% of the DMSO stock solution to 90% of the prepared vehicle mixture. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the vehicle.

  • Mix thoroughly: Vortex the solution until it is homogeneous and clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage and Use: This formulation should be prepared fresh daily.[1]

Safety Precautions:

  • Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Follow all institutional guidelines for the handling and disposal of chemical reagents and animal experimentation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize and validate the formulation and administration protocol for their specific experimental conditions and animal models.

References

Application Notes and Protocols: OTS186935 Hydrochloride Intravenous Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of OTS186935 hydrochloride to mouse models, based on established preclinical studies.

Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), with an IC50 of 6.49 nM.[1][2][3] SUV39H2 plays a critical role in tumorigenesis by methylating histone H2AX at lysine (B10760008) 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key factor in DNA damage repair and subsequent chemoresistance in cancer cells.[4][5] By inhibiting SUV39H2, OTS186935 reduces global histone H3 lysine 9 tri-methylation (H3K9me3) levels, triggers apoptotic cell death, and has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin.[4][6] Preclinical studies using mouse xenograft models have demonstrated significant tumor growth inhibition without detectable toxicity, highlighting its potential as a novel anti-cancer therapeutic.[1][4][7]

Mechanism of Action

OTS186935 targets the epigenetic machinery of cancer cells. Its primary mechanism involves the inhibition of SUV39H2, leading to a cascade of events that suppress tumor growth.

cluster_0 This compound Action OTS186935 OTS186935 SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibits H2AX H2AX Methylation SUV39H2->H2AX Promotes gH2AX γ-H2AX Formation H2AX->gH2AX Leads to DNA_Repair DNA Damage Repair gH2AX->DNA_Repair Enhances Chemoresistance Chemoresistance DNA_Repair->Chemoresistance Contributes to Tumor_Growth Tumor Growth Chemoresistance->Tumor_Growth Supports

Caption: Signaling pathway of OTS186935 action.

Quantitative Data Summary

The in vivo efficacy of OTS186935 has been evaluated in several mouse xenograft models. The following tables summarize the key quantitative data from these studies.[6]

Table 1: In Vivo Efficacy of Single-Agent OTS186935

Cell Line XenograftMouse StrainDose (mg/kg)Administration RouteDosing ScheduleTreatment DurationTumor Growth Inhibition (TGI)Reference
MDA-MB-231 (Breast Cancer)NOD.CB17-Prkdcscid/J10IntravenousOnce daily14 days42.6% (p=0.0006)[6]
A549 (Lung Cancer)BALB/cAJcl-nu/nu25IntravenousOnce daily14 days60.8% (p=0.022)[6]

Table 2: In Vivo Efficacy of OTS186935 in Combination Therapy

Cell Line XenograftMouse StrainCombination TreatmentDosing ScheduleTreatment DurationTumor Growth Inhibition (TGI)Reference
A549 (Lung Cancer)BALB/cAJcl-nu/nuOTS186935 (10 mg/kg) + Doxorubicin (10 mg/kg)OTS186935: Once daily; Doxorubicin: Day 2 & 914 days49%[6]

Experimental Protocols

This section provides a detailed protocol for the intravenous administration of this compound in mouse xenograft models, based on the methodology described by Vougiouklakis et al., 2018.[6]

Materials

  • This compound

  • 5% Glucose solution (for injection)

  • Sterile, pyrogen-free vials and syringes

  • Animal balance

  • Calipers for tumor measurement

  • Appropriate mouse strain (e.g., immunodeficient mice for xenografts)

  • Tumor cells for implantation (e.g., MDA-MB-231, A549)

Protocol: Intravenous Administration of OTS186935

  • Animal Model Preparation:

    • Subcutaneously inject tumor cells (e.g., 1 x 107 cells) into the flank of the mice.[6]

    • Allow tumors to grow to a palpable size (e.g., 150-250 mm³).[6]

    • Randomize animals into treatment and vehicle control groups.

  • Formulation Preparation:

    • Prepare a stock solution of this compound.

    • On each treatment day, formulate the required dose of OTS186935 in a 5% glucose solution.[6] The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg or 25 mg/kg) and an administration volume of 10 mL/kg of body weight.[6]

    • Prepare a vehicle control solution of 5% glucose.

  • Administration:

    • Weigh each mouse to determine the precise volume of the formulation to be administered.

    • Administer the prepared OTS186935 formulation or vehicle control via tail vein injection.[6]

    • The dosing schedule is typically once daily for a duration of 14 days.[1][6]

  • Monitoring and Data Collection:

    • Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[6]

    • Measure tumor sizes using calipers every other day or twice weekly.[6] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, biomarker studies).

cluster_workflow Experimental Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to 150-250 mm³ start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization formulation Prepare OTS186935 in 5% Glucose randomization->formulation administration Daily Intravenous Injection (14 Days) formulation->administration monitoring Monitor Body Weight & Tumor Size administration->monitoring Repeats Daily monitoring->administration endpoint End of Study: Euthanasia & Tumor Excision monitoring->endpoint After 14 Days

Caption: Workflow for in vivo studies with OTS186935.

Safety and Handling

This compound is a potent research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal experiments must be conducted in accordance with institutional guidelines for the care and use of laboratory animals.[6]

References

Application Notes and Protocols: Dosing of OTS186935 Hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the dosing and administration of OTS186935 hydrochloride, a potent inhibitor of the protein methyltransferase SUV39H2, in preclinical xenograft models. The protocols outlined below are based on established studies demonstrating the compound's efficacy in tumor growth inhibition.

Introduction

OTS186935 is a small molecule inhibitor targeting SUV39H2 (Suppressor of variegation 3-9 homolog 2), a histone methyltransferase.[1][2] SUV39H2 plays a crucial role in tumorigenesis and chemoresistance through mechanisms such as the methylation of histone H2AX at lysine (B10760008) 134, which enhances the formation of phosphorylated H2AX (γ-H2AX).[1][3][4] By inhibiting SUV39H2, OTS186935 has been shown to suppress tumor growth in various cancer models, making it a promising candidate for anti-cancer therapy.[1][5] These notes are intended to provide researchers with the necessary information to replicate and build upon these findings.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in multiple xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound Monotherapy

Animal ModelCancer Cell LineDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
Female NOD.CB17-Prkdcscid/J miceMDA-MB-231 (Triple-Negative Breast Cancer)10 mg/kgIntravenousOnce daily for 14 days42.6% on day 14[5][6]
Female BALB/cAJcl-nu/nu miceA549 (Lung Cancer)25 mg/kgIntravenousOnce daily for 14 days60.8% on day 14[5][6]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

Animal ModelCancer Cell LineOTS186935 DosageCombination AgentCombination Agent DosageDosing ScheduleTumor Growth Inhibition (TGI)Reference
MiceA549 (Lung Cancer)10 mg/kgDoxorubicin (DOX)10 mg/kgOTS186935: Once daily for 14 days; DOX: Day 2 and Day 949% on day 14 (compared to vehicle control)[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Monotherapy in a Xenograft Model

This protocol describes a general procedure for assessing the anti-tumor activity of this compound as a single agent in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle: 5% glucose solution[5]

  • Cancer cells (e.g., MDA-MB-231 or A549)

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS (with or without Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Dosing:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6 per group is recommended).[5]

    • Prepare a stock solution of this compound. For intravenous administration, dissolve in a 5% glucose solution.[5]

    • Administer this compound intravenously via the tail vein at the desired dose (e.g., 10 mg/kg or 25 mg/kg) once daily for 14 days.[5][6]

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume throughout the treatment period.

    • Monitor animal body weight and general health daily for signs of toxicity.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Protocol 2: Combination Therapy with Doxorubicin

This protocol outlines a study to evaluate the synergistic or additive anti-tumor effects of this compound in combination with a chemotherapeutic agent like doxorubicin.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Animal Grouping and Dosing:

    • Randomize mice into four groups: Vehicle control, OTS186935 alone, Doxorubicin alone, and Combination (OTS186935 + Doxorubicin).

    • Administer this compound (e.g., 10 mg/kg) intravenously once daily for 14 days.[5]

    • Administer Doxorubicin (e.g., 10 mg/kg) intravenously on specified days (e.g., Day 2 and Day 9).[5]

    • For the combination group, administer both agents according to their respective schedules.

  • Follow step 4 from Protocol 1 for efficacy and toxicity assessment.

Visualizations

Signaling Pathway of SUV39H2 Inhibition by OTS186935

SUV39H2_Pathway cluster_nucleus Nucleus SUV39H2 SUV39H2 H2AX Histone H2AX SUV39H2->H2AX Methylates K134 H2AX_K134me H2AX-K134me gamma_H2AX γ-H2AX (Phosphorylated H2AX) H2AX_K134me->gamma_H2AX Promotes Phosphorylation Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance Leads to OTS186935 OTS186935 OTS186935->SUV39H2

Caption: Mechanism of OTS186935 action on the SUV39H2 signaling pathway.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture & Preparation start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_monitoring 3. Tumor Growth Monitoring implantation->tumor_monitoring grouping 4. Randomization into Treatment Groups tumor_monitoring->grouping dosing 5. Daily Intravenous Dosing (14 Days) grouping->dosing data_collection 6. Tumor Volume & Body Weight Measurement dosing->data_collection endpoint 7. Study Endpoint: Tumor Excision & Analysis dosing->endpoint After 14 Days data_collection->dosing Repeat Daily finish End endpoint->finish

Caption: General workflow for an in vivo xenograft study with OTS186935.

References

Application Notes and Protocols: OTS186935 Hydrochloride and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of OTS186935 hydrochloride, a potent SUV39H2 inhibitor, and doxorubicin (B1662922), a widely used chemotherapeutic agent. The combination has shown synergistic anti-tumor effects in preclinical models, suggesting a promising therapeutic strategy for various cancers. OTS186935 is a small molecule inhibitor of the protein methyltransferase SUV39H2, which is involved in chromatin modification and has been implicated in chemoresistance.[1][2][3] Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[4][5][6] The combination of OTS186935 and doxorubicin has been shown to enhance cancer cell death by reducing the levels of phosphorylated H2AX (γ-H2AX), a marker of DNA damage repair, thereby sensitizing cancer cells to doxorubicin.[1][2]

These protocols and notes are intended to guide researchers in the design and execution of experiments to evaluate the efficacy and mechanism of action of this combination therapy.

Data Presentation

In Vitro Efficacy of SUV39H2 Inhibition with Doxorubicin

A precursor compound to OTS186935, named OTS193320, was evaluated in combination with doxorubicin in breast cancer cell lines. The combination significantly reduced cell viability compared to single-agent treatments.[1]

Cell LineTreatmentEffectReference
MDA-MB-231OTS193320 + DoxorubicinSignificant reduction in cell viability compared to single agents[1]
BT-20OTS193320 + DoxorubicinSignificant reduction in cell viability compared to single agents[1]
In Vivo Efficacy of OTS186935 and Doxorubicin Combination

The combination of OTS186935 and doxorubicin was evaluated in an A549 lung cancer xenograft mouse model.

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) at Day 14Reference
Vehicle Control-0%[1][7]
OTS18693510 mg/kg, i.v., daily for 14 daysNot specified[1][7]
Doxorubicin10 mg/kg, i.v., on day 2 and day 9Not specified[1][7]
OTS186935 + DoxorubicinOTS186935: 10 mg/kg, i.v., daily for 14 daysDoxorubicin: 10 mg/kg, i.v., on day 2 and day 949%[1][7]

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol is based on the study by Vougiouklakis et al. (2018) for evaluating the combination of OTS186935 and doxorubicin in a mouse xenograft model.[1][7]

1. Cell Line and Animal Model:

  • Cell Line: A549 human lung carcinoma cells.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of PBS into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Initiate treatment when tumors reach a volume of approximately 200 mm³.[7]

3. Treatment Groups (n=6 per group): [1][7]

  • Group 1 (Vehicle Control): 5% glucose solution intravenously (i.v.).[1]

  • Group 2 (OTS186935 alone): 10 mg/kg OTS186935 in 5% glucose solution, i.v., once daily for 14 days.[1][7]

  • Group 3 (Doxorubicin alone): 10 mg/kg doxorubicin hydrochloride in 0.9% sodium chloride, i.v., on day 2 and day 9.[1][7]

  • Group 4 (Combination): 10 mg/kg OTS186935 i.v. daily for 14 days and 10 mg/kg doxorubicin i.v. on day 2 and day 9.[1][7]

4. Administration:

  • Administer all agents intravenously via the tail vein.[1]

  • The administration volume should be 10 mL/kg of body weight.[1]

5. Monitoring and Endpoints:

  • Measure tumor volumes twice weekly using a caliper (Volume = (length x width²)/2).[1]

  • Monitor body weight of the mice twice weekly as an indicator of toxicity.[1]

  • At the end of the 14-day treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.[1]

In Vitro Cell Viability (MTT) Assay

This is a generalized protocol for assessing the effect of OTS186935 and doxorubicin on cancer cell viability.

1. Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Doxorubicin hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of OTS186935 and doxorubicin, both individually and in combination, in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (no cells) as a blank and cells with drug-free medium as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for γ-H2AX

This protocol details the detection of γ-H2AX, a key marker of DNA damage, to assess the mechanism of action of the combination therapy.[1]

1. Materials:

  • Cancer cells treated with OTS186935, doxorubicin, or the combination.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against γ-H2AX (Ser139).

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

2. Procedure:

  • Treat cells with the compounds for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling_Pathway Proposed Signaling Pathway of OTS186935 and Doxorubicin Combination Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage induces OTS186935 OTS186935 SUV39H2 SUV39H2 OTS186935->SUV39H2 inhibits Apoptosis Apoptosis OTS186935->Apoptosis sensitizes to gamma_H2AX γ-H2AX Formation (p-Ser139) DNA_Damage->gamma_H2AX triggers H2AX_Methylation H2AX Methylation (Lys134) SUV39H2->H2AX_Methylation catalyzes Chemoresistance Chemoresistance SUV39H2->Chemoresistance promotes H2AX_Methylation->gamma_H2AX enhances DNA_Repair DNA Damage Repair gamma_H2AX->DNA_Repair recruits repair proteins DNA_Repair->Apoptosis prevents DNA_Repair->Chemoresistance leads to Experimental_Workflow Experimental Workflow for Evaluating Combination Therapy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Select Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) - Single agents - Combination Cell_Culture->MTT_Assay Western_Blot Mechanism of Action - Western Blot for γ-H2AX MTT_Assay->Western_Blot Determine synergistic concentrations Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Xenograft_Model Establish Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Proceed if synergistic effects are observed Treatment Administer Treatments - Vehicle - OTS186935 - Doxorubicin - Combination Xenograft_Model->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis - Tumor weight - Biomarker analysis Monitoring->Endpoint Protocol_Flowchart Generalized Protocol Decision Flowchart Start Start: Hypothesis OTS186935 sensitizes to Doxorubicin In_Vitro_Screening In Vitro Screening (Cell Viability Assay) Start->In_Vitro_Screening Synergy_Analysis Analyze for Synergy (e.g., CI calculation) In_Vitro_Screening->Synergy_Analysis Is_Synergistic Synergistic? Synergy_Analysis->Is_Synergistic Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for γ-H2AX, Apoptosis Assays) Is_Synergistic->Mechanism_Study Yes Stop Stop or Re-evaluate Hypothesis Is_Synergistic->Stop No In_Vivo_Model In Vivo Xenograft Model Mechanism_Study->In_Vivo_Model Efficacy_Evaluation Evaluate Efficacy (Tumor Growth Inhibition) In_Vivo_Model->Efficacy_Evaluation Toxicity_Assessment Assess Toxicity (Body Weight, Histology) In_Vivo_Model->Toxicity_Assessment Conclusion Conclusion on Therapeutic Potential Efficacy_Evaluation->Conclusion Toxicity_Assessment->Conclusion

References

Application Notes and Protocols: Detection of H3K9me3 Modification Following OTS186935 Hydrochloride Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression, chromatin structure, and cellular identity. The trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3) is a hallmark of heterochromatin and is generally associated with transcriptional repression. The enzymes responsible for this modification are histone methyltransferases (HMTs), and their dysregulation has been implicated in various diseases, including cancer.

OTS186935 hydrochloride is a potent and selective inhibitor of the protein methyltransferase SUV39H2.[1][2] SUV39H2 is known to be involved in the methylation of histone H3 at lysine 9.[3] A related compound, OTS193320, has been shown to decrease global H3K9 tri-methylation levels in breast cancer cells.[4][5] Therefore, OTS186935 is expected to modulate H3K9me3 levels, making it a valuable tool for studying the role of SUV39H2 in various biological processes and a potential therapeutic agent.

This document provides a detailed protocol for performing a Western blot to detect changes in H3K9me3 levels in cells treated with this compound.

Data Presentation

The following table can be used to summarize quantitative data from the Western blot analysis. The band intensities of H3K9me3 and the loading control (e.g., Total Histone H3) should be quantified using densitometry software. The ratio of H3K9me3 to the loading control is then calculated and normalized to the vehicle control.

Treatment GroupOTS186935 Conc. (µM)H3K9me3 Band IntensityLoading Control Band IntensityH3K9me3 / Loading Control RatioNormalized H3K9me3 Level
Vehicle Control01.00
OTS1869350.1
OTS1869350.5
OTS1869351.0
OTS1869355.0

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MDA-MB-231 or A549, in which OTS186935 has shown effects) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, and 5.0 µM). An IC50 of 0.67 μM for A549 cell growth has been reported, which can serve as a guide for selecting concentrations.[1][2]

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

  • Cell Harvest:

    • After the treatment period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Scrape the cells in ice-cold PBS and transfer them to a microcentrifuge tube.

    • Centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for histone extraction.

Histone Extraction (Acid Extraction Method)
  • Lysis: Resuspend the cell pellet in 1 ml of Histone Extraction Buffer (see solutions section) and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Nuclear Pellet Collection: Centrifuge at 10,000 rpm for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄.

  • Incubation: Incubate overnight at 4°C with gentle rotation.

  • Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 100 µl of 100% Trichloroacetic acid (TCA).

  • Incubation: Incubate on ice for 30 minutes.

  • Pelleting Histones: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Washing: Wash the pellet twice with 1 ml of ice-cold acetone. Air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the histone pellet in an appropriate volume of sterile water.

SDS-PAGE and Western Blotting
  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay kit.

  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[6]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[6][7] For small proteins like histones, a wet transfer at 100V for 60-90 minutes is recommended.

  • Membrane Staining: Stain the membrane with Ponceau S to verify transfer efficiency.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. A primary antibody for a loading control, such as total Histone H3, should be used on a separate blot or after stripping the H3K9me3 antibody.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_seeding Cell Seeding ots_treatment This compound Treatment cell_seeding->ots_treatment cell_harvest Cell Harvest ots_treatment->cell_harvest histone_extraction Histone Extraction (Acid Extraction) cell_harvest->histone_extraction protein_quant Protein Quantification (BCA Assay) histone_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-H3K9me3, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection quantification Densitometry Quantification detection->quantification normalization Normalization to Loading Control quantification->normalization

Caption: Experimental workflow for Western blot analysis of H3K9me3.

signaling_pathway ots186935 OTS186935 Hydrochloride suv39h2 SUV39H2 ots186935->suv39h2 Inhibition h3k9me3 Histone H3 (K9 trimethylated) suv39h2->h3k9me3 Methylation h3k9me2 Histone H3 (K9 dimethylated) h3k9me2->suv39h2 heterochromatin Heterochromatin Formation h3k9me3->heterochromatin gene_repression Transcriptional Repression heterochromatin->gene_repression

Caption: Proposed signaling pathway of this compound.

Solutions and Reagents

  • Histone Extraction Buffer:

    • 10 mM Tris-HCl, pH 8.0

    • 1 mM KCl

    • 1.5 mM MgCl₂

    • 1 mM DTT

    • Protease Inhibitor Cocktail

  • 0.4 N H₂SO₄

  • 100% Trichloroacetic acid (TCA)

  • Ice-cold Acetone

  • 4X Laemmli Sample Buffer:

    • 250 mM Tris-HCl, pH 6.8

    • 8% SDS

    • 40% Glycerol

    • 0.02% Bromophenol Blue

    • 10% β-mercaptoethanol (add fresh)

  • 15% SDS-PAGE Gel

  • Transfer Buffer:

    • 25 mM Tris

    • 192 mM Glycine

    • 20% Methanol

  • TBST (Tris-Buffered Saline with 0.1% Tween-20):

    • 20 mM Tris, pH 7.5

    • 150 mM NaCl

    • 0.1% Tween-20

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibodies:

    • Anti-H3K9me3 antibody

    • Anti-Histone H3 antibody (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL Substrate

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Inefficient histone extractionEnsure complete cell lysis and nuclear pellet resuspension.
Low antibody concentrationOptimize primary and secondary antibody dilutions.
Insufficient protein loadingLoad 15-20 µg of histone extract per lane.
High Background Insufficient blockingIncrease blocking time to 2 hours or use a different blocking agent.[8][9]
High antibody concentrationDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; perform a BLAST search of the immunogen sequence.
Protein degradationAdd protease inhibitors to all buffers and keep samples on ice.

Conclusion

This protocol provides a comprehensive guide for the detection of H3K9me3 changes in response to this compound treatment using Western blotting. Careful execution of each step, along with appropriate controls and optimization, will ensure reliable and reproducible results. This will aid researchers in elucidating the mechanism of action of OTS186935 and its potential as a therapeutic agent targeting epigenetic pathways.

References

Application Notes and Protocols for Annexin V Apoptosis Assay with OTS186935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1] SUV39H2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptional repression.[2][3] Additionally, SUV39H2 can methylate non-histone proteins such as histone H2AX, enhancing the formation of phosphorylated H2AX (γ-H2AX), which plays a critical role in DNA damage repair and chemoresistance in cancer cells.[2][4][5][6] Overexpression of SUV39H2 has been implicated in the progression of various cancers, making it a promising therapeutic target.[2]

This compound exerts its anti-cancer effects by inducing apoptotic cell death.[5] This document provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using the Annexin V assay, a standard method for detecting one of the earliest events in apoptosis.

Principle of the Annexin V Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label apoptotic cells.[7][8] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells), where it binds to DNA and fluoresces.[7][9]

Using flow cytometry, four distinct cell populations can be identified:

  • Annexin V- / PI- : Live, non-apoptotic cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

Signaling Pathway of OTS186935-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis by inhibiting SUV39H2.

OTS186935_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_dna_repair DNA Damage Response OTS186935 OTS186935 Hydrochloride SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibition H3K9me3 H3K9me3 SUV39H2->H3K9me3 Methylation gammaH2AX γ-H2AX (phosphorylated H2AX) SUV39H2->gammaH2AX Enhances Formation H3K9 H3K9 GeneRepression Transcriptional Repression H3K9me3->GeneRepression Apoptosis Apoptosis GeneRepression->Apoptosis Inhibition of Apoptotic Genes H2AX H2AX DNARepair DNA Repair & Chemoresistance gammaH2AX->DNARepair DNARepair->Apoptosis Inhibition

Caption: OTS186935 inhibits SUV39H2, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its precursor, OTS193320.

Table 1: In Vitro Cytotoxicity of OTS186935 and OTS193320

CompoundCell LineCancer TypeIC50 (µM)
OTS186935A549Lung Cancer0.67[1]
OTS193320MCF-7Breast Cancer0.41 - 0.56[4]
OTS193320SK-BR-3Breast Cancer0.41 - 0.56[4]
OTS193320ZR-75-1Breast Cancer0.41 - 0.56[4]
OTS193320T-47DBreast Cancer0.41 - 0.56[4]
OTS193320MDA-MB-231Breast Cancer0.41 - 0.56[4]
OTS193320BT-20Breast Cancer0.41 - 0.56[4]

Table 2: In Vivo Anti-Tumor Efficacy of OTS186935

Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition (TGI)
Breast CancerMDA-MB-231OTS18693542.6%[1]
Lung CancerA549OTS18693560.8%[1]

Experimental Protocol: Annexin V Apoptosis Assay

This protocol is adapted from standard Annexin V staining procedures and incorporates specific parameters for inducing apoptosis with this compound based on published research.[4][7]

Materials
  • This compound

  • Cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Pipettes and tips

  • Culture plates or flasks

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. Treatment with OTS186935 cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest wash1 4. Wash with PBS harvest->wash1 staining 5. Annexin V & PI Staining wash1->staining incubation 6. Incubation staining->incubation analysis 7. Flow Cytometry Analysis incubation->analysis end End analysis->end

Caption: Workflow for Annexin V apoptosis assay.

Procedure
  • Cell Seeding and Culture:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Apoptosis with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Treat the cells with the desired concentrations of this compound. Based on published data, a concentration range of 0.5 µM to 1.0 µM can be used as a starting point.[1][4]

    • Include a vehicle control (e.g., DMSO) and untreated control.

    • Incubate the cells for a specified time to induce apoptosis (e.g., 48 hours).[4]

  • Cell Harvesting:

    • For adherent cells:

      • Carefully collect the culture medium, which may contain detached apoptotic cells.

      • Wash the adherent cells with PBS.

      • Add Trypsin-EDTA and incubate until cells detach.

      • Neutralize the trypsin with complete medium and combine with the previously collected supernatant.

    • For suspension cells:

      • Collect the cells by centrifugation.

    • Count the cells to ensure an appropriate number for flow cytometry analysis (typically 1 x 10^5 to 1 x 10^6 cells per sample).

  • Washing:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Annexin V and Propidium Iodide Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate compensation controls for FITC and PI.

    • Acquire data and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlRough cell handlingHandle cells gently during harvesting and washing.
Over-trypsinizationMinimize trypsin exposure time.
Weak or no Annexin V signalInsufficient OTS186935 concentration or incubation timeOptimize drug concentration and treatment duration.
Loss of Ca2+ from binding bufferEnsure binding buffer contains adequate Ca2+.
High PI staining in all samplesCells were not healthy at the start of the experimentUse cells from a healthy, logarithmically growing culture.
Mechanical stress during harvestingHandle cells gently.

Conclusion

The Annexin V apoptosis assay is a robust and reliable method for quantifying the apoptotic effects of this compound. By following this detailed protocol, researchers can effectively assess the efficacy of this novel SUV39H2 inhibitor in inducing programmed cell death in cancer cells, providing valuable insights for preclinical drug development.

References

Application Notes and Protocols for Measuring Tumor Growth Inhibition with OTS186935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2.[1][2][3] SUV39H2 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), an epigenetic modification associated with gene silencing and heterochromatin formation.[4][5] Dysregulation of SUV39H2 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4] OTS186935 has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with chemotherapy.[6][7][8] These application notes provide detailed protocols for evaluating the tumor growth inhibition effects of this compound in both in vitro and in vivo settings.

Mechanism of Action

OTS186935 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SUV39H2. This inhibition leads to a reduction in global H3K9me3 levels, which in turn reactivates the expression of tumor suppressor genes silenced by this epigenetic mark.[5][6] The decrease in H3K9me3 can trigger apoptotic cell death in cancer cells.[6]

Furthermore, OTS186935 has been shown to modulate the DNA damage response pathway. It regulates the phosphorylation of histone H2AX (γ-H2AX), a critical marker of DNA double-strand breaks.[1][6] By reducing γ-H2AX levels, OTS186935 may sensitize cancer cells to DNA-damaging agents like doxorubicin, leading to enhanced anti-tumor efficacy.[6][8]

cluster_0 OTS186935 Mechanism of Action OTS186935 OTS186935 SUV39H2 SUV39H2 (Protein Methyltransferase) OTS186935->SUV39H2 Inhibits H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) ↓ SUV39H2->H3K9me3 Catalyzes gamma_H2AX Phosphorylated H2AX (γ-H2AX) ↓ SUV39H2->gamma_H2AX Enhances formation of Apoptosis Apoptotic Cell Death ↑ H3K9me3->Apoptosis Chemosensitization Chemosensitization ↑ gamma_H2AX->Chemosensitization

Caption: Mechanism of action of OTS186935.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of OTS186935

ParameterValueCell Line/SystemReference
SUV39H2 Enzymatic IC506.49 nMBiochemical Assay[1][2][3][7]
A549 Cell Growth IC500.67 µMA549 (Lung Cancer)[1][2][4][7]

Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models

Cancer TypeCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Breast CancerMDA-MB-231OTS18693510 mg/kg, IV, daily for 14 days42.6%[4][7]
Lung CancerA549OTS186935Not specified60.8%[4]
Breast CancerMDA-MB-231OTS186935 + Doxorubicin10 mg/kg OTS186935 (IV, daily for 14 days) + 10 mg/kg Doxorubicin (IV, days 2 & 9)49%[7]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the IC50 value of OTS186935 in a cancer cell line using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted OTS186935 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

cluster_1 In Vitro Cell Viability Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Add OTS186935 (Serial Dilutions) B->C D 72h Incubation C->D E Add MTT D->E F 4h Incubation E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for in vitro cell viability assay.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a xenograft mouse model to evaluate the anti-tumor efficacy of OTS186935.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Prepare the OTS186935 solution in the appropriate vehicle.

  • Administer OTS186935 intravenously at the desired dose (e.g., 10 mg/kg) once daily for 14 days. The control group should receive the vehicle solution following the same schedule.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 or Western blot for H3K9me3).

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

cluster_2 In Vivo Xenograft Workflow A Implant Tumor Cells B Tumor Growth (100-200 mm³) A->B C Randomize Mice B->C D Daily Treatment (OTS186935 or Vehicle) C->D E Measure Tumor Volume & Body Weight D->E Repeated F End of Study (Day 14) E->F G Tumor Excision & Analysis F->G H Calculate TGI F->H

Caption: Workflow for in vivo tumor growth inhibition study.

Important Considerations

  • Solubility: Ensure this compound is fully dissolved in the appropriate solvent for both in vitro and in vivo studies.

  • Toxicity: Monitor for any signs of toxicity in animal studies, including weight loss, changes in behavior, or ruffled fur.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols provide a framework for investigating the anti-tumor properties of this compound. The specific experimental conditions may need to be optimized depending on the cell lines and animal models used.

References

Troubleshooting & Optimization

OTS186935 hydrochloride solubility in PBS and cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and mechanism of action of OTS186935 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of the histone methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3][4] By inhibiting SUV39H2, it prevents the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a key epigenetic modification associated with transcriptional repression and heterochromatin formation.[5] OTS186935 has been shown to regulate the production of γ-H2AX, a marker for DNA double-strand breaks, indicating its involvement in the DNA damage response pathway.[1][2][3][4]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound should be stored as a solid at 4°C, protected from moisture. For creating stock solutions, DMSO is a common solvent. Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound varies depending on the solvent. Please refer to the table below for detailed information.

Data Presentation: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Notes
PBS (Phosphate-Buffered Saline) 100 mg/mL191.46 mMRequires ultrasonication for dissolution.[2]
Water 50 mg/mL95.73 mMRequires ultrasonication for dissolution.
DMSO (Dimethyl Sulfoxide) 25 mg/mL47.86 mMRequires ultrasonication for dissolution.

Molecular Weight of this compound is approximately 522.31 g/mol .

Troubleshooting Guides

Issue 1: Difficulty in dissolving this compound.

  • Possible Cause: The compound may not be readily soluble at the desired concentration or temperature.

  • Troubleshooting Steps:

    • Increase Sonication Time: Apply ultrasonication for a longer duration to aid dissolution.

    • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while sonicating. Avoid excessive heat, which could degrade the compound.

    • Use a Vortex Mixer: Vigorous mixing on a vortex mixer can also help to break up any clumps and facilitate dissolution.

    • Prepare a More Dilute Stock Solution: If you consistently face issues, consider preparing a less concentrated stock solution in DMSO before further dilution into aqueous buffers.

Issue 2: Precipitation of the compound after dilution in PBS or cell culture media.

  • Possible Cause: The aqueous solubility of this compound is lower than its solubility in organic solvents like DMSO. Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.

  • Troubleshooting Steps:

    • Perform a Pilot Solubility Test: Before preparing a large volume, test the solubility of your desired final concentration in a small volume of the target buffer or media.

    • Lower the Final Concentration: If precipitation occurs, try lowering the final working concentration of this compound.

    • Increase the Percentage of Co-solvent (for in vitro assays): While not ideal for all cell culture experiments, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Freshly Prepare Working Solutions: Prepare the working solution in PBS or cell media immediately before use to minimize the risk of precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.22 mg of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the Compound: Use a combination of vortexing and ultrasonication until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilute into Media: Directly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium (e.g., DMEM or RPMI-1640) to achieve the desired final concentration. It is crucial to add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid and even distribution, which can help prevent localized high concentrations and subsequent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.

  • Use Immediately: Use the freshly prepared working solution for your cell-based assays immediately.

Signaling Pathways and Experimental Workflows

This compound acts as a potent inhibitor of SUV39H2, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark is crucial for gene silencing and chromatin condensation. The inhibition of SUV39H2 leads to a reduction in H3K9me3 levels, which can affect various downstream cellular processes, including the DNA damage response. One of the key indicators of DNA double-strand breaks is the phosphorylation of the histone variant H2AX to form γ-H2AX. The regulation of γ-H2AX is influenced by SUV39H2 activity, placing OTS186935 within the broader context of DNA repair and genome stability pathways. Furthermore, SUV39H2 has been implicated in the regulation of the Hedgehog and AKT/FOXO signaling pathways.[6][7]

OTS186935_Signaling_Pathway OTS186935 OTS186935 Hydrochloride SUV39H2 SUV39H2 OTS186935->SUV39H2 H3K9me3 H3K9me3 SUV39H2->H3K9me3 gamma_H2AX γ-H2AX (DNA Damage Marker) SUV39H2->gamma_H2AX regulates Hedgehog Hedgehog Signaling SUV39H2->Hedgehog regulates AKT_FOXO AKT/FOXO Signaling SUV39H2->AKT_FOXO regulates Gene_Silencing Transcriptional Repression H3K9me3->Gene_Silencing DNA_Repair DNA Damage Response gamma_H2AX->DNA_Repair

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh OTS186935 HCl dissolve Dissolve in DMSO (Ultrasonication/Vortex) weigh->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock thaw Thaw Stock Solution stock->thaw dilute Dilute in Cell Media (e.g., DMEM/RPMI) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay

Caption: Experimental workflow for using this compound.

References

preventing OTS186935 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OTS186935 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is an enzyme that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark typically associated with gene silencing and heterochromatin formation.[4] Additionally, SUV39H2 has been shown to methylate histone H2AX at lysine 134, which is crucial for the production of phosphorylated H2AX (γ-H2AX) in cancer cells, a key component of the DNA damage response.[5][6] By inhibiting SUV39H2, OTS186935 can modulate these pathways, leading to anti-tumor effects.[4][6]

Q2: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic small molecules like this compound.[7] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To address this, you can try the following:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.[7]

  • Optimize the solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[7]

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer might enhance solubility.[7]

  • Use sonication or gentle heating: These methods can help dissolve the precipitate.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8] Aqueous working solutions should ideally be prepared fresh for each experiment.[2][8]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

G

Quantitative Data Summary

The solubility of this compound can be significantly influenced by the chosen solvent system. Below is a summary of tested formulations for in vivo and in vitro studies.

Solvent System Achieved Concentration & Solution Appearance Intended Use Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (3.98 mM); Suspended solutionIn vivo (oral or intraperitoneal injection)[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.98 mM); Clear solutionIn vivo[1][2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.98 mM); Clear solutionIn vivo[1][2]
H₂O50 mg/mL (95.73 mM); Requires ultrasonicIn vitro stock[1]
DMSO25 mg/mL; Requires ultrasonicIn vitro stock

Experimental Protocols

Protocol 1: Preparation of a Suspended Solution for In Vivo Administration

This protocol yields a suspended solution suitable for oral or intraperitoneal injections.[2]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until uniform.

  • Use sonication if necessary to aid dispersion.[2]

  • It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 2: Preparation of a Clear Solution for In Vivo Administration

This protocol is designed to produce a clear solution, which can be beneficial for certain administration routes.[2]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

  • This solution should be prepared fresh for immediate use.[2]

Signaling Pathway

This compound primarily targets SUV39H2, leading to downstream effects on histone methylation and DNA damage response pathways.

G

References

long-term stability of OTS186935 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and use of OTS186935 hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound powder should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2][3][4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in both water and DMSO.[4][5] For cell culture experiments, DMSO is a commonly used solvent. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, saline, and corn oil can be used.[1][3]

Q3: What are the recommended storage conditions and duration for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store solutions in tightly sealed vials, protected from moisture.[1][2][3][6][7]

Storage TemperatureDurationSolvent
-80°C6 monthsDMSO or other appropriate solvents
-20°C1 monthDMSO or other appropriate solvents

Q4: What is the mechanism of action of OTS186935?

OTS186935 is a potent and specific inhibitor of the histone methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][3][4][5][7][8][9][10][11] SUV39H2 is an enzyme that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a modification associated with transcriptional repression.[10] By inhibiting SUV39H2, OTS186935 can alter gene expression patterns in cancer cells.

Signaling Pathway

OTS186935 targets SUV39H2, a key enzyme in epigenetic regulation. SUV39H2-mediated H3K9 trimethylation leads to the transcriptional repression of various tumor suppressor genes and affects critical signaling pathways involved in cancer progression.

SUV39H2_Pathway OTS186935 This compound SUV39H2 SUV39H2 OTS186935->SUV39H2 inhibition H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 catalyzes AKT_FOXO AKT/FOXO Pathway SUV39H2->AKT_FOXO regulates Hedgehog Hedgehog Pathway (via HHIP repression) SUV39H2->Hedgehog regulates Gene_Silencing Transcriptional Repression H3K9me3->Gene_Silencing Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., SLIT1, FAS, p16, OPTN) Gene_Silencing->Tumor_Suppressor_Genes silences Cancer_Progression Cancer Progression Tumor_Suppressor_Genes->Cancer_Progression inhibits Apoptosis Apoptosis AKT_FOXO->Apoptosis Hedgehog->Cancer_Progression Apoptosis->Cancer_Progression inhibits Chemosensitivity Chemosensitivity Chemosensitivity->Cancer_Progression inhibits experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis weigh Weigh OTS186935 HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay collect_data Collect Raw Data assay->collect_data analyze_data Analyze and Interpret Results collect_data->analyze_data

References

Navigating Your OTS186935 Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OTS186935 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this potent SUV39H2 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address potential challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3][4] SUV39H2 is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 9 (H3K9), a modification associated with gene repression and the formation of heterochromatin.[5] By inhibiting SUV39H2, OTS186935 reduces the levels of H3K9 trimethylation (H3K9me3), leading to a more open chromatin state.[5][6] Additionally, it has been shown to regulate the production of phosphorylated H2AX (γ-H2AX), which can enhance the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.[7][8]

Q2: What are the recommended storage conditions for this compound?

For the powdered form, it is recommended to store at 4°C, sealed and protected from moisture.[9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to keep the storage containers tightly sealed to prevent moisture absorption.

Q3: What are the reported in vitro and in vivo effects of OTS186935?

In vitro, OTS186935 has been shown to inhibit the growth of A549 lung cancer cells with an IC50 of 0.67 μM.[1][6] In vivo, it has demonstrated significant tumor growth inhibition in mouse xenograft models of MDA-MB-231 triple-negative breast cancer and A549 lung cancer without significant toxicity.[3][6][7]

Troubleshooting Inconsistent Results

Experiencing variability in your experimental outcomes can be frustrating. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Problem 1: Lower than expected or inconsistent biological activity in cell-based assays.

This is a frequent issue that can often be traced back to the preparation and handling of the compound.

Potential Causes and Solutions:

  • Incomplete Solubilization: this compound has specific solubility characteristics. Ensure the compound is fully dissolved before use.

    • Recommended Action: For in vitro assays, prepare a stock solution in DMSO. If you observe any precipitate, gentle warming and/or sonication can aid dissolution.[1] Always visually inspect the solution for any particulate matter before adding it to your cell cultures.

  • Incorrect Final Concentration: Serial dilutions can introduce errors.

    • Recommended Action: Carefully calibrate your pipettes and perform serial dilutions with precision. It is also good practice to prepare a fresh set of dilutions for each experiment to avoid issues with compound degradation in diluted solutions.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to OTS186935.

    • Recommended Action: If you are using a new cell line, it is advisable to perform a dose-response curve to determine the optimal concentration for your experimental goals.

  • Compound Degradation: Improper storage can lead to a loss of activity.

    • Recommended Action: Adhere strictly to the recommended storage conditions.[1] Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.

Problem 2: Precipitation of the compound in cell culture media.

The solubility of OTS186935 can be lower in aqueous media compared to DMSO.

Potential Causes and Solutions:

  • High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.

    • Recommended Action: Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ensure the same concentration is used in your vehicle control.

  • Media Components: Certain components in the cell culture media may interact with the compound, leading to precipitation.

    • Recommended Action: After diluting the stock solution into your media, mix it thoroughly and inspect for any signs of precipitation before adding it to the cells. If precipitation occurs, you may need to try a different formulation or a lower concentration.

Problem 3: Inconsistent results in animal studies.

In vivo experiments introduce additional layers of complexity.

Potential Causes and Solutions:

  • Improper Formulation: The choice of vehicle is critical for bioavailability and consistent delivery.

    • Recommended Action: Several formulations are available for in vivo administration.[1][9] A suspended solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][9] For a clear solution, options include using 20% SBE-β-CD in saline or corn oil as the vehicle.[1][9] The choice of formulation may depend on the route of administration and the experimental design. Always ensure the formulation is homogenous before each administration.

  • Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.

    • Recommended Action: Ensure proper randomization of animals into control and treatment groups. Using a sufficient number of animals per group will help to increase the statistical power of your study and account for individual variations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Efficacy

ParameterValueCell LineReference
IC50 (Enzymatic)6.49 nMSUV39H2[1][2][3]
IC50 (Cell Growth)0.67 µMA549[1][6]

Table 2: In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineDose and ScheduleTumor Growth Inhibition (TGI)Reference
Breast CancerMDA-MB-23110 mg/kg, i.v., daily for 14 days42.6%[7]
Lung CancerA54925 mg/kg, i.v., daily for 14 days60.8%[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight is 522.31 g/mol .[9]

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[9]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: In Vivo Formulation (Suspended Solution)

This protocol yields a 2.08 mg/mL suspended solution.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use sonication to ensure a uniform suspension before administration.

Visualizing Pathways and Workflows

Signaling Pathway of SUV39H2 Inhibition

SUV39H2_Inhibition_Pathway cluster_0 Mechanism of OTS186935 OTS186935 OTS186935 hydrochloride SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibits H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) SUV39H2->H3K9me3 Promotes Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Leads to Gene_Repression Gene Repression Heterochromatin->Gene_Repression Causes In_Vitro_Workflow cluster_workflow In Vitro Experiment start Seed Cells in Multi-well Plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with OTS186935 (or Vehicle Control) incubation1->treatment incubation2 Incubate for Desired Time Period treatment->incubation2 assay Perform Viability/ Proliferation Assay (e.g., MTT, CellTiter-Glo) incubation2->assay analysis Data Analysis (IC50 Calculation) assay->analysis Troubleshooting_Flowchart start Inconsistent Results? check_solubility Is the compound fully dissolved? start->check_solubility Yes check_storage Was the compound stored correctly? check_solubility->check_storage Yes solubilize Action: Use sonication/ gentle warming check_solubility->solubilize No check_concentration Are the dilutions accurate? check_storage->check_concentration Yes new_aliquot Action: Use a fresh aliquot check_storage->new_aliquot No recalibrate Action: Recalibrate pipettes/ prepare fresh dilutions check_concentration->recalibrate No contact_support Further Investigation Needed check_concentration->contact_support Yes solubilize->start new_aliquot->start recalibrate->start

References

potential off-target effects of OTS186935 hydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OTS186935 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2, with an in vitro IC50 of 6.49 nM.[1][2][3][4] Its on-target activity leads to a reduction in histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and modulates the DNA damage response by affecting the phosphorylation of H2AX (γ-H2AX).[1][5][6][7][8][9]

Q2: What are off-target effects and why are they a concern for small molecule inhibitors like OTS186935?

Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[10] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or unexpected phenotypes. For any novel compound, it is crucial to consider that the observed biological effects might be, at least in part, due to off-target activities. A notable example is OTS167, initially developed as a MELK kinase inhibitor, which was later found to exert its anti-cancer effects through off-target mechanisms, as it remained effective in cancer cells where MELK was knocked out.[10]

Q3: Has a comprehensive off-target profile for OTS186935 been published?

To date, a comprehensive, publicly available off-target profile for this compound against a broad panel of kinases or other protein families has not been identified in the reviewed literature. Given that other inhibitors have demonstrated activities against unintended targets, it is a prudent scientific practice to experimentally assess the selectivity of OTS186935 in your model system.

Q4: How can I determine if the observed phenotype in my experiments is due to on-target SUV39H2 inhibition or potential off-target effects?

The most rigorous approach is to perform a rescue experiment or a target knockout/knockdown validation. This involves depleting SUV39H2 using genetic methods like siRNA or CRISPR/Cas9 and then treating the cells with OTS186935. If the inhibitor still produces the same effect in cells lacking SUV39H2, it strongly suggests an off-target mechanism.[10] Conversely, if the effect is diminished or absent, it supports an on-target mechanism.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotypes

You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of SUV39H2, or the effect varies significantly across different cancer cell lines.

Potential Cause: The observed phenotype may be due to an off-target effect of OTS186935 on another protein or pathway that is differentially expressed or important in specific cell lines.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that OTS186935 is inhibiting SUV39H2 in your cells at the concentrations used. A Western blot for global H3K9me3 levels is a good readout; a decrease in this mark indicates on-target activity.[5][6][7][8][9]

  • Perform Target Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to deplete SUV39H2. Compare the phenotype of SUV39H2-depleted cells with that of wild-type cells treated with OTS186935.

  • Broad-Spectrum Kinase Profiling: If you suspect off-target kinase inhibition, consider submitting OTS186935 for a commercial kinase panel screening (e.g., KINOMEscan®). This will provide data on its binding affinity to a large number of kinases.

  • Chemical Proteomics: For an unbiased approach to identify potential off-targets, chemical proteomics methods can be employed. This involves using a modified version of OTS186935 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Issue 2: Discrepancy Between Enzymatic IC50 and Cellular Potency

You notice a significant difference between the enzymatic IC50 of OTS186935 for SUV39H2 (6.49 nM) and its growth inhibitory concentration in your cancer cells (e.g., IC50 of 0.67 µM in A549 cells).[5][8]

Potential Cause: This discrepancy can be due to several factors, including cell permeability, drug efflux pumps, or the need to inhibit a high percentage of the intracellular target to elicit a downstream effect. It could also hint at an off-target with a lower binding affinity being responsible for the observed phenotype.

Troubleshooting Steps:

  • Cellular Target Engagement Assay: Measure the concentration of OTS186935 required to inhibit SUV39H2 activity within the cell. This can be done by treating cells with a dose-response of the inhibitor and measuring the reduction in H3K9me3 levels.

  • Evaluate Cell Permeability: If not already known, assess the ability of OTS186935 to cross the cell membrane and accumulate intracellularly.

  • Investigate Drug Efflux: Determine if your cell line expresses high levels of multidrug resistance transporters (e.g., P-glycoprotein) that might be exporting the compound.

  • Consider Off-Target Contribution: If cellular target engagement occurs at concentrations much lower than the phenotypic IC50, it strengthens the possibility of an off-target effect.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueCell Line/SystemReference
On-Target Potency
SUV39H2 Enzymatic IC506.49 nMBiochemical Assay[1][2][3][4][5][8]
Cellular Activity
A549 Cell Growth IC500.67 µMA549 Lung Cancer[1][2][3][4][5][8]
In Vivo Efficacy
Tumor Growth Inhibition (TGI)42.6%MDA-MB-231 Xenograft (10 mg/kg)[1][5][8]
Tumor Growth Inhibition (TGI)60.8%A549 Xenograft (25 mg/kg)[1][5][8]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Target Validation

This protocol describes a general workflow to generate a knockout of SUV39H2 to validate if the effects of OTS186935 are on-target.

1. Design and Synthesize sgRNAs:

  • Design at least two independent sgRNAs targeting early exons of the SUV39H2 gene to induce frameshift mutations.
  • Synthesize the sgRNAs or clone them into a suitable expression vector.

2. Deliver CRISPR Components:

  • Co-transfect the cancer cell line of interest with a Cas9 nuclease expression vector and the sgRNA expression vector.
  • Alternatively, deliver Cas9-sgRNA ribonucleoproteins (RNPs) via electroporation for a DNA-free approach.

3. Isolate and Validate Knockout Clones:

  • After transfection/electroporation, seed cells at a low density to isolate single colonies.
  • Expand individual clones and screen for SUV39H2 knockout by Western blot.
  • Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.

4. Phenotypic Assay:

  • Treat both wild-type and validated SUV39H2 knockout cells with a dose-response of this compound.
  • Perform your cellular assay of interest (e.g., cell viability, apoptosis assay).
  • Interpretation: If OTS186935 has a significantly reduced effect in the knockout cells, the phenotype is likely on-target. If the effect is similar, it is likely off-target.

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol provides a conceptual workflow for an affinity-based chemical proteomics experiment to identify cellular targets of OTS186935.

1. Synthesis of an Affinity Probe:

  • Synthesize an analog of OTS186935 that incorporates an affinity handle (e.g., biotin) and a photoreactive group (e.g., diazirine) for covalent crosslinking. The linker should be positioned at a point on the molecule that is not critical for target binding.

2. Cell Treatment and UV Crosslinking:

  • Treat your cancer cells with the OTS186935 affinity probe.
  • Include control groups: a vehicle-treated group and a competition group treated with an excess of the original OTS186935 prior to adding the probe.
  • Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

3. Cell Lysis and Affinity Purification:

  • Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated probe and its crosslinked proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Digestion and Mass Spectrometry:

  • Elute the bound proteins or perform on-bead digestion with trypsin.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.
  • True off-targets should show reduced enrichment in the competition group.

Visualizations

SUV39H2_On_Target_Pathway OTS186935 OTS186935 SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibition H3K9me3 Histone H3 (K9me3) (Heterochromatin) SUV39H2->H3K9me3 Methylation gamma_H2AX γ-H2AX (DNA Damage Response) SUV39H2->gamma_H2AX Modulation of Phosphorylation H3K9me2 Histone H3 (K9me2) Gene_Silencing Transcriptional Repression H3K9me3->Gene_Silencing H2AX Histone H2AX

Caption: On-target signaling pathway of OTS186935.

Off_Target_Hypothetical_Pathway OTS186935 OTS186935 Off_Target_Kinase Off-Target Kinase (e.g., MAPK) OTS186935->Off_Target_Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Off_Target_Kinase->Phospho_Substrate Phosphorylation Downstream_Substrate Downstream Substrate Cellular_Effect Unintended Cellular Effect Phospho_Substrate->Cellular_Effect

Caption: Hypothetical off-target signaling pathway.

Off_Target_ID_Workflow cluster_exp Experimental Workflow Start Hypothesis: Unexpected Phenotype Observed Step1 CRISPR/Cas9 Knockout of SUV39H2 Start->Step1 Step2 Treat WT and KO cells with OTS186935 Step1->Step2 Decision Is phenotype replicated in KO cells? Step2->Decision On_Target Conclusion: Phenotype is On-Target Decision->On_Target No Off_Target Conclusion: Phenotype is Off-Target Decision->Off_Target Yes Step3 Proceed to Off-Target Identification Off_Target->Step3 Step4 Chemical Proteomics or Kinase Panel Screen Step3->Step4 Step5 Identify and Validate Novel Off-Targets Step4->Step5

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: OTS186935 Hydrochloride In Vivo Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vivo toxicity of OTS186935 hydrochloride. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1] SUV39H2 is an enzyme that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with gene silencing and heterochromatin formation.[2] By inhibiting SUV39H2, OTS186935 reduces global H3K9me3 levels, leading to changes in gene expression.[3] This inhibition can induce apoptotic cell death in cancer cells and regulate the phosphorylation of H2AX (γ-H2AX), which is involved in DNA damage repair, potentially sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[3][4]

Q2: What is the known in vivo safety profile of this compound?

A2: In preclinical mouse xenograft models of breast and lung cancer, this compound has been shown to be well-tolerated.[5] Intravenous administration at doses of 10 mg/kg and 25 mg/kg once daily for 14 days did not result in detectable toxicity or significant body weight loss.[1][3]

Q3: What is a recommended formulation for in vivo administration of this compound?

A3: A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: In which cancer models has OTS186935 shown anti-tumor activity?

A4: OTS186935 has demonstrated significant tumor growth inhibition in mouse xenograft models of MDA-MB-231 triple-negative breast cancer and A549 lung cancer.[3][5]

Quantitative Data Summary

The following table summarizes the reported in vivo anti-tumor efficacy of this compound in preclinical models.

Cancer ModelAnimal ModelDose and AdministrationTreatment DurationTumor Growth Inhibition (TGI)Observed ToxicityReference
MDA-MB-231 Breast CancerXenograft Mouse10 mg/kg, IV, once daily14 days42.6%No significant body weight loss or toxicity[1]
A549 Lung CancerXenograft Mouse25 mg/kg, IV, once daily14 days60.8%No significant body weight loss or toxicity[1][3]

Experimental Protocols

General In Vivo Toxicity Study Protocol

This protocol outlines a general procedure for an acute or sub-chronic toxicity study of this compound in rodents.

1. Animal Model:

  • Select a suitable rodent species and strain (e.g., BALB/c or athymic nude mice, Sprague-Dawley rats), typically 6-8 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Dose Formulation:

  • Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Prepare fresh on each day of dosing.

  • The vehicle alone should be administered to the control group.

3. Study Design:

  • Assign animals randomly to treatment and control groups (n=5-10 per sex per group).

  • Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high doses). Dose selection should be based on preliminary dose-range finding studies.

  • Administer the compound via the intended clinical route (e.g., intravenous injection).

4. Data Collection:

  • Clinical Observations: Observe animals for any clinical signs of toxicity at least once daily. This includes changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal prior to treatment and at least twice weekly thereafter.

  • Food and Water Consumption: Monitor and record food and water intake.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the termination of the study, perform a full necropsy on all animals. Collect and preserve all major organs for histopathological examination.

Troubleshooting Guide

Q: I am observing unexpected mortality in my high-dose group. What should I do?

A:

  • Immediate Action: Cease dosing in the affected group.

  • Investigation:

    • Dose Calculation and Formulation: Double-check your dose calculations and the preparation of the dosing solution. Ensure the compound is fully dissolved.

    • Route of Administration: Verify that the administration technique (e.g., intravenous injection) is being performed correctly to avoid embolism or other complications.

    • Animal Health: Ensure the animals were healthy before the start of the study.

  • Path Forward:

    • Perform a necropsy on the deceased animals immediately to look for gross abnormalities.

    • Consider reducing the high dose or conducting a more detailed dose-range finding study to establish the maximum tolerated dose (MTD).

Q: My this compound formulation is precipitating. How can I resolve this?

A:

  • Solubilization Techniques: As recommended, gently warm the solution and/or use a sonicator to aid dissolution.[1]

  • Fresh Preparation: Ensure the formulation is prepared fresh before each use, as solubility can decrease over time.[1]

  • Vehicle Composition: While the recommended vehicle is a good starting point, you may need to optimize the percentages of the co-solvents (DMSO, PEG300, Tween-80) for your specific concentration of this compound.

Q: I am not observing any anti-tumor effect in my xenograft model. What could be the reason?

A:

  • Compound Integrity: Verify the identity and purity of your this compound.

  • Dose and Schedule: The reported efficacious doses are 10 mg/kg and 25 mg/kg daily.[1] Ensure your dosing regimen is within this range. The anti-tumor effect may be dose-dependent.

  • Tumor Model: The expression level of SUV39H2 in your chosen cancer cell line is crucial. Confirm that your cell line expresses sufficient levels of the target.

  • Pharmacokinetics: Consider performing a pharmacokinetic study to ensure that the compound is reaching the tumor tissue at sufficient concentrations.

Q: Some animals are showing signs of distress (e.g., ruffled fur, lethargy) even at doses reported to be non-toxic. What should I do?

A:

  • Vehicle Toxicity: The vehicle itself, particularly at high volumes or concentrations of DMSO, can cause adverse effects. Always include a vehicle-only control group to assess this.

  • Individual Animal Variation: There can be biological variability in how individual animals respond. Monitor these animals closely and document all observations. If signs of severe distress are observed, consider humane endpoints.

  • Refine Dosing: You may need to perform a dose-escalation study with smaller increments to more precisely determine the toxic threshold in your specific animal strain and laboratory conditions.

Visualizations

Signaling Pathway of OTS186935

OTS186935_Mechanism OTS186935 OTS186935 HCl SUV39H2 SUV39H2 OTS186935->SUV39H2 Inhibits H3K9me3 H3K9me3 SUV39H2->H3K9me3 Catalyzes Apoptosis Apoptosis SUV39H2->Apoptosis Inhibits gamma_H2AX γ-H2AX Regulation SUV39H2->gamma_H2AX Regulates Gene_Silencing Gene Silencing H3K9me3->Gene_Silencing Promotes Chemosensitivity Chemosensitivity gamma_H2AX->Chemosensitivity Affects

Caption: Mechanism of action for this compound.

Experimental Workflow for In Vivo Toxicity Assessment

InVivo_Toxicity_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Groups acclimatization->grouping dosing Dosing (Vehicle & OTS186935 HCl) grouping->dosing monitoring Daily Clinical Observation & Bi-weekly Body Weight dosing->monitoring termination Study Termination monitoring->termination blood_collection Blood Collection (Hematology & Chemistry) termination->blood_collection necropsy Necropsy & Organ Collection termination->necropsy end End blood_collection->end histopathology Histopathological Analysis necropsy->histopathology histopathology->end

Caption: General workflow for in vivo toxicity studies.

References

Technical Support Center: OTS186935 Hydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of OTS186935 hydrochloride in mouse models, with a specific focus on monitoring and maintaining animal well-being.

Frequently Asked Questions (FAQs)

Q1: Is body weight loss a common side effect of this compound treatment in mice?

A1: Based on published preclinical studies, significant body weight loss has not been reported as a common side effect of this compound administration in mice. In xenograft models of MDA-MB-231 breast cancer and A549 lung cancer, OTS186935 showed significant tumor growth inhibition without detectable toxicity or significant body weight loss.[1][2][3] Treatment was described as "well tolerated."[2]

Q2: We are observing body weight loss in our mice treated with OTS186935. What could be the cause?

A2: While published data does not indicate OTS186935 directly causes significant weight loss, several factors could contribute to this observation in an experimental setting:

  • Tumor-Induced Cachexia: As the tumor grows, it can induce a wasting syndrome called cachexia, leading to weight loss independent of the drug's effects.[4] An increase in tumor mass can sometimes mask the loss of overall body weight.[4]

  • General Animal Health: Underlying health issues or stress from experimental procedures (e.g., handling, injection) can impact appetite and body weight.

  • Vehicle or Formulation Issues: The vehicle used to dissolve and administer OTS186935 could have unintended effects.

  • Dosing: While tested dosages have been well-tolerated, an unintentional overdose or a different administration schedule could lead to adverse effects.

Q3: What are the general recommendations for monitoring the health of mice during an OTS186935 study?

A3: A comprehensive monitoring plan is crucial for any in vivo study. Key parameters include:

  • Body Weight: Measure and record body weight at least twice weekly. A loss of 20% of the initial body weight is often considered a humane endpoint.[4]

  • Body Condition Scoring (BCS): This provides a more accurate assessment of the mouse's health than body weight alone, especially when a large tumor is present.

  • Clinical Observations: Daily checks for signs of distress such as changes in posture, activity level, grooming, and food/water intake are essential.

  • Tumor Burden: Monitor tumor size and its impact on the animal's mobility and comfort.

Q4: What supportive care can be provided if a mouse experiences weight loss during a cancer study?

A4: If weight loss is observed, providing supportive care can improve animal welfare and the quality of experimental data.

  • Nutritional Support: High-energy nutritional supplements, such as DietGel® Boost, can help support weak or debilitated animals.[4] Ensuring easy access to food and water is also critical.

  • Hydration: Dehydration can accompany weight loss. Providing hydration support with hydrogels or subcutaneous fluids (as per institutional guidelines) can be beneficial.

  • Environmental Enrichment: A low-stress environment with appropriate enrichment can improve overall well-being.

Troubleshooting Guide: Investigating Unexpected Body Weight Loss

If you observe significant body weight loss (>15-20%) in mice treated with OTS186935, a systematic investigation is warranted.

Issue Possible Cause Recommended Action
Consistent Body Weight Loss Across Treatment Group Drug Toxicity (at your specific dose/schedule)• Verify correct dosage and concentration. • Consider a dose-reduction study. • Review the health of your mouse colony for underlying issues.
Vehicle Effect• Run a vehicle-only control group to assess its impact on body weight.
Tumor-Induced Cachexia• Compare weight loss with tumor growth rate. • Implement body condition scoring. • Provide nutritional support.
Sporadic Body Weight Loss in Individual Mice Individual Animal Health• Perform a thorough health check on the affected mouse. • Isolate the animal if necessary. • Consult with veterinary staff.
Injection Site Reaction/Injury• Examine the injection site for signs of inflammation, infection, or necrosis.

Experimental Protocols

Protocol 1: Monitoring Animal Health and Well-being
  • Acclimatization: Allow mice to acclimate to the facility and housing conditions for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the initial body weight and body condition score (BCS) for each mouse.

  • Dosing: In the key published study, OTS186935 was administered intravenously once daily for 14 days at doses of 10 mg/kg for MDA-MB-231 models and 25 mg/kg for A549 models.[2]

  • Routine Monitoring:

    • Daily: Perform a visual health check on each animal. Look for changes in posture, grooming, activity, and any signs of pain or distress.

    • Twice Weekly: Measure and record the body weight of each animal.

    • Twice Weekly: Measure tumor volume using calipers.

  • Humane Endpoints: Establish clear criteria for humane euthanasia in consultation with your institution's animal care and use committee. A common endpoint is a body weight loss exceeding 20% of the baseline.[4]

Protocol 2: Preparation and Administration of OTS186935 (Based on Published Study)
  • Reconstitution: Prepare the this compound solution according to the manufacturer's instructions or the specific protocol from the relevant publication. A vehicle control solution should be prepared in parallel.

  • Dosage Calculation: Calculate the injection volume for each mouse based on its most recent body weight and the target dose (e.g., 10 or 25 mg/kg).

  • Administration: Administer the calculated volume intravenously (e.g., via the tail vein). Ensure proper technique to minimize stress and potential injury.

  • Record Keeping: Meticulously record the date, time, dose, and administrator for each injection.

Data Presentation

Table 1: Summary of OTS186935 In Vivo Efficacy and Body Weight Changes
Xenograft ModelCompoundDosage and AdministrationTumor Growth Inhibition (TGI)Body Weight ChangeReference
MDA-MB-231 (Breast Cancer)OTS18693510 mg/kg, IV, once daily for 14 days42.6%Minimal change, not significant[2]
A549 (Lung Cancer)OTS18693525 mg/kg, IV, once daily for 14 days60.8%No significant loss[2]

Visualizations

Signaling Pathway and Experimental Workflows

SUV39H2_Inhibition_Pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_histone Epigenetic Regulation cluster_outcome Cellular Outcome OTS186935 OTS186935 SUV39H2 SUV39H2 (Histone Methyltransferase) OTS186935->SUV39H2 Inhibits H3K9 Histone H3 Lysine 9 (H3K9) SUV39H2->H3K9 Methylates H3K9me3 H3K9 Tri-methylation (Repressive Mark) H3K9->H3K9me3 Leads to Gene_Silencing Tumor Suppressor Gene Silencing H3K9me3->Gene_Silencing Promotes Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Contributes to

Caption: Mechanism of action for OTS186935, an inhibitor of SUV39H2.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish (e.g., ~100-150 mm³) start->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment_phase Treatment Phase: Daily IV Injection of OTS186935 or Vehicle (14 days) randomization->treatment_phase monitoring Monitor Twice Weekly: - Body Weight - Tumor Volume - Body Condition Score treatment_phase->monitoring endpoint Endpoint Criteria Met? (e.g., Day 14, Tumor Size, >20% Weight Loss) monitoring->endpoint endpoint->monitoring No data_collection Data Collection: - Final Tumor Weight - Tissue Sampling endpoint->data_collection Yes

Caption: Workflow for in vivo studies with OTS186935.

References

Navigating In Vivo Delivery of OTS186935 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the in vivo administration of OTS186935 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for OTS186935?

A1: OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is an enzyme that methylates histone H2AX at lysine (B10760008) 134, a modification that enhances the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.[4][5][6] By inhibiting SUV39H2, OTS186935 reduces global histone H3 lysine 9 tri-methylation (H3K9me3) levels, leading to anti-tumor effects.[3][4][5]

Q2: In which animal models has OTS186935 been shown to be effective?

A2: OTS186935 has demonstrated significant tumor growth inhibition in mouse xenograft models using human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), without detectable toxicity at effective doses.[3][4][7]

Q3: What are the reported in vivo efficacy and dosage ranges for OTS186935?

A3: In xenograft models, intravenous administration of OTS186935 once daily for 14 days has shown significant tumor growth inhibition.[2][4] Specific dosages and their corresponding tumor growth inhibition (TGI) are summarized in the table below.

Cell LineDosageAdministration RouteTreatment DurationTumor Growth Inhibition (TGI)Reference
MDA-MB-23110 mg/kgIntravenousOnce daily for 14 days42.6%[2][5]
A54925 mg/kgIntravenousOnce daily for 14 days60.8%[2][5]

Q4: Have any toxicities been observed with OTS186935 in animal models?

A4: Studies have reported that OTS186935 is well-tolerated and shows no detectable toxicity or significant body weight loss in mouse xenograft models at doses effective for tumor growth inhibition.[1][2][3][4]

Troubleshooting Guide

This guide addresses potential issues related to the formulation and delivery of this compound in animal models.

Problem 1: this compound fails to dissolve or precipitates out of solution.

  • Possible Cause: Improper solvent selection or preparation method.

  • Solution: this compound has specific solubility characteristics. It is crucial to use a recommended solvent system. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh solutions and use them promptly.[1]

    Recommended Solvent Formulations for In Vivo Use:

ProtocolSolventsFinal ConcentrationSolution AppearanceRecommended Injection Route
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (3.98 mM)Suspended solutionOral, Intraperitoneal
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.98 mM)Clear solutionIntravenous
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.98 mM)Clear solutionOral
45% glucose solution and 0.9% sodium chloride injectionNot specifiedNot specifiedIntravenous

Problem 2: Inconsistent or lower-than-expected efficacy in vivo.

  • Possible Cause 1: Suboptimal formulation leading to poor bioavailability.

    • Solution: For intravenous administration, ensure a clear solution is achieved to maximize bioavailability. The use of a formulation with SBE-β-CD (Protocol 2) is recommended for achieving a clear solution suitable for intravenous injection.[1] For oral or intraperitoneal injections where a suspension is acceptable, ensure the suspension is homogenous before each administration.

  • Possible Cause 2: Incorrect administration volume or frequency.

    • Solution: Adhere to the administration volume and frequency reported in successful studies. A common administration volume is 10 mL/kg of body weight.[4] Daily administration for 14 days has been shown to be effective.[2][4]

Problem 3: Vehicle-related adverse effects in the animal model.

  • Possible Cause: The chosen vehicle or solvent system may be causing toxicity.

  • Solution: While OTS186935 itself has not shown detectable toxicity, the vehicle components can sometimes cause adverse reactions. If vehicle-related toxicity is suspected, consider the following:

    • Run a vehicle-only control group to assess the tolerability of the solvent mixture.

    • If using a formulation with DMSO, ensure the final concentration is well-tolerated by the animal model, as high concentrations of DMSO can be toxic.

    • The formulation of 5% glucose and 0.9% sodium chloride is a standard, well-tolerated vehicle for intravenous injections.[4]

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is based on the methodology described by Vougiouklakis T, et al., 2018.[4]

  • Cell Implantation:

    • Subcutaneously inject cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., ~200 mm³).

  • Animal Grouping:

    • Randomly assign mice into treatment and control (vehicle) groups. A typical group size is 3-6 mice.[4]

  • OTS186935 Formulation (for Intravenous Injection):

    • Prepare the this compound solution. A previously used formulation consists of a 5% glucose solution and 0.9% sodium chloride injection.[4] Alternatively, the formulation with SBE-β-CD can be used to achieve a clear solution.[1]

  • Administration:

    • Administer OTS186935 or vehicle control intravenously (e.g., via tail vein injection) once daily.

    • The administration volume should be consistent, for example, 10 mL/kg of body weight.[4]

  • Monitoring:

    • Measure tumor volumes every other day or twice a week using calipers. Calculate tumor volume using the formula: (length × width²) / 2.[4]

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 14 days).[4]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: {1 – (T – T₀) / (C – C₀)} × 100, where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T₀ and C₀ are the mean tumor volumes at the start of the study.[4]

    • Excised tumors can be used for further analysis, such as Western blotting for H3K9me3 levels or immunohistochemistry for proliferation markers like Ki-67.[4]

Visualizations

SUV39H2_Inhibition_Pathway cluster_0 Mechanism of Action OTS186935 OTS186935 SUV39H2 SUV39H2 (Histone Methyltransferase) OTS186935->SUV39H2 Inhibits H2AX_K134me Methylated H2AX (K134) SUV39H2->H2AX_K134me Methylates H2AX at Lysine 134 H2AX Histone H2AX gamma_H2AX Phosphorylated H2AX (γ-H2AX) H2AX_K134me->gamma_H2AX Enhances formation of Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance Promotes

Caption: Signaling pathway of OTS186935-mediated SUV39H2 inhibition.

Experimental_Workflow cluster_workflow In Vivo Xenograft Experiment Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth (to ~200 mm³) start->tumor_growth randomization Randomization of Mice (Treatment vs. Vehicle) tumor_growth->randomization treatment Daily IV Administration (OTS186935 or Vehicle) for 14 days randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Repeatedly endpoint Endpoint: Tumor Excision & Analysis treatment->endpoint After 14 days monitoring->treatment end End of Study endpoint->end

Caption: Workflow for a typical in vivo xenograft study with OTS186935.

References

unexpected artifacts in experiments with OTS186935 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using OTS186935 hydrochloride. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?

A1: Precipitation of this compound is a common issue due to its limited aqueous solubility. The most likely cause is the compound coming out of solution when diluted into aqueous culture media from a concentrated DMSO stock.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and toxicity.

  • Sonication/Heating: Gentle warming and/or sonication of the solution during preparation can help to fully dissolve the compound.[1]

  • Fresh Dilutions: Prepare fresh dilutions from a stable, concentrated stock solution for each experiment. Avoid using old working dilutions.

  • Alternative Formulation: For in vivo studies or specific in vitro assays, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1]

Q2: My experimental results are inconsistent between batches. What are the potential sources of this variability?

A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability: this compound stock solutions should be stored properly to avoid degradation. Aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solvent before further dilution. As mentioned, sonication may be required.[1] Incomplete dissolution will lead to inaccurate concentrations.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact the cellular response to the inhibitor. Standardize your cell culture protocols to minimize this variability.

Q3: I am not observing the expected decrease in H3K9 trimethylation after treating cells with this compound. What should I check?

A3: If you are not seeing the expected on-target effect of this compound, consider the following:

  • Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your specific cell line. The reported IC50 for A549 cell growth inhibition is 0.67 μM.[1] You may need to perform a dose-response and time-course experiment to optimize these parameters.

  • Assay Sensitivity: Histone methylation assays can be challenging. Ensure your western blot or other detection method is sensitive enough to detect changes in H3K9me3 levels. Use appropriate positive and negative controls.

  • Cellular Uptake: While less common for many small molecules, poor cell permeability could be a factor. If possible, use a positive control compound known to inhibit histone methylation in your cell line.

Q4: I am observing unexpected cytotoxicity or changes in cell phenotype that don't seem related to SUV39H2 inhibition. What could be happening?

A4: Unexpected cellular effects could be due to off-target activity of the compound. While OTS186935 is a potent SUV39H2 inhibitor, like many small molecules, it may have other cellular targets.[2][3] The imidazo[1,2-a]pyridine (B132010) scaffold, to which OTS186935 belongs, has been associated with the inhibition of other kinases, such as the PI3K/Akt/mTOR pathway.

Investigative Steps:

  • Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the on-target activity.

  • Use a Secondary Inhibitor: Use a structurally different SUV39H2 inhibitor to see if it recapitulates the on-target phenotype without causing the unexpected effects.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing SUV39H2 to see if it reverses the observed phenotype.

  • Phenotypic Controls: Run parallel experiments with vehicle-only controls (e.g., DMSO) at the same final concentration used for the drug treatment.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

Solvent/VehicleMaximum Concentration/SolubilitySolution AppearanceRecommended Use
Water50 mg/mL (95.73 mM) (with sonication)Clear SolutionIn Vitro Stock
DMSO25 mg/mL (47.86 mM) (with sonication)Clear SolutionIn Vitro Stock
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (3.98 mM) (with sonication)Suspended SolutionIn Vivo (Oral/IP)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.98 mM)Clear SolutionIn Vivo
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.98 mM)Clear SolutionIn Vivo

Data sourced from MedchemExpress.[1]

Table 2: In Vitro and In Vivo Activity of this compound

ParameterValueCell Line/ModelReference
Enzymatic IC50 (SUV39H2) 6.49 nMBiochemical Assay[4]
Cell Growth Inhibition IC50 0.67 μMA549 (Lung Cancer)[4]
In Vivo Efficacy (10 mg/kg) 42.6% Tumor Growth Inhibition (TGI)MDA-MB-231 Xenograft[4]
In Vivo Efficacy (25 mg/kg) 60.8% TGIA549 Xenograft[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, sonicator.

  • Procedure: a. Aseptically weigh the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a stock concentration of 10-25 mg/mL. c. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or until the solution is clear. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: In Vitro Cell-Based Assay for SUV39H2 Inhibition

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

  • Compound Treatment: a. Thaw an aliquot of the this compound DMSO stock solution. b. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%). c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: a. For Western Blot: Lyse the cells and prepare protein extracts. Probe with antibodies against H3K9me3 and a loading control (e.g., total Histone H3). b. For Cell Viability: Use a suitable assay such as MTT, MTS, or a live/dead cell stain.

Visualizations

SUV39H2_Signaling_Pathway OTS186935 This compound SUV39H2 SUV39H2 (Histone Methyltransferase) OTS186935->SUV39H2 inhibition H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 catalyzes H3K9 Histone H3 (at Lysine 9) Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Gene_Silencing Transcriptional Repression Heterochromatin->Gene_Silencing Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Precipitation Precipitation in Media? Check_Solubility Check Solubility Protocol (Sonication, Solvents) Precipitation->Check_Solubility Inconsistent_Results Inconsistent Results? Check_Storage Verify Stock Storage & Freeze-Thaw Cycles Inconsistent_Results->Check_Storage No_Effect No On-Target Effect? Check_Concentration Optimize Dose & Incubation Time No_Effect->Check_Concentration Resolved Experiment Optimized Check_Solubility->Resolved Check_Storage->Resolved Validate_Assay Validate Assay Sensitivity (Controls) Check_Concentration->Validate_Assay if still no effect Validate_Assay->Resolved

References

Validation & Comparative

Confirming the On-Target Effects of OTS186935 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OTS186935 hydrochloride, a potent inhibitor of the histone methyltransferase SUV39H2, with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to objectively assess its on-target effects.

Introduction to OTS186935 and its Target, SUV39H2

OTS186935 is a small molecule inhibitor targeting SUV39H2 (Suppressor of variegation 3-9 homolog 2), a histone lysine (B10760008) methyltransferase.[1] SUV39H2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[2] Dysregulation of SUV39H2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. OTS186935 has demonstrated significant tumor growth inhibition in preclinical models.[1][2] This guide will delve into the experimental evidence confirming the on-target effects of OTS186935 and compare its performance with other known SUV39H2 inhibitors.

Comparison of SUV39H2 Inhibitors

To evaluate the on-target efficacy of OTS186935, it is compared with its developmental predecessor, OTS193320, and a widely studied, though less specific, fungal metabolite, Chaetocin.

InhibitorTargetEnzymatic IC50 (SUV39H2)Cell-Based IC50 (A549)Key On-Target Effects
This compound SUV39H26.49 nM[1]0.67 µM[1]Potent inhibition of SUV39H2 enzymatic activity, leading to reduced global H3K9me3 levels.[2] Regulation of γ-H2AX production, suggesting an impact on DNA damage response and chemoresistance.[2]
OTS193320 SUV39H222.2 nM[3]0.38 µM[3]Decreased global H3K9me3 levels in breast cancer cells and induction of apoptosis.[2] In combination with doxorubicin, it reduces γ-H2AX levels and cancer cell viability.[2]
Chaetocin SUV39H1/H2, G9a, DIM50.8 µM (SUV39H1)[4][5][6]2-10 nM (various cancer cell lines)Inhibition of multiple histone methyltransferases.[4][5][6] Induces oxidative stress through inhibition of thioredoxin reductase.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

SUV39H2_Signaling_Pathway OTS186935 OTS186935 SUV39H2 SUV39H2 OTS186935->SUV39H2 inhibition H3K9 Histone H3 Lysine 9 SUV39H2->H3K9 methylates H2AX Histone H2AX SUV39H2->H2AX methylates Hedgehog Hedgehog Pathway SUV39H2->Hedgehog regulates AKT_FOXO AKT/FOXO Pathway SUV39H2->AKT_FOXO regulates Wnt Wnt Pathway SUV39H2->Wnt regulates H3K9me3 H3K9 Trimethylation H3K9->H3K9me3 Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing gamma_H2AX γ-H2AX Formation H2AX->gamma_H2AX Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance

Figure 1: SUV39H2 Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Enzymatic_Assay SUV39H2 Enzymatic Assay Cell_Viability Cell Viability Assay (MTT) Enzymatic_Assay->Cell_Viability confirm cellular activity Western_Blot Western Blot (H3K9me3) Cell_Viability->Western_Blot confirm on-target effect Xenograft MDA-MB-231 Xenograft Model Western_Blot->Xenograft inform in vivo studies Treatment OTS186935 Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67) Treatment->IHC Ex_Vivo_WB Ex Vivo Western Blot (H3K9me3) Treatment->Ex_Vivo_WB

Figure 2: Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro SUV39H2 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of recombinant SUV39H2.

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 peptide (1-21) substrate

  • S-adenosyl-L-methionine (SAM)

  • 4x HMT Assay Buffer

  • 96-well plate pre-coated with histone H3 peptide substrate

  • Primary antibody against H3K9me3

  • HRP-labeled secondary antibody

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Prepare a master mix containing 4x HMT Assay Buffer, SAM, and water.

  • Add the master mix to the wells of the 96-well plate.

  • Add the test compound (OTS186935 or alternatives) at various concentrations to the appropriate wells.

  • Dilute the SUV39H2 enzyme in 1x HMT Assay Buffer and add to all wells except the "Blank".[7]

  • Incubate the plate at room temperature for 1 hour.[7]

  • Wash the wells three times with TBST buffer.

  • Add blocking buffer to each well and incubate for 10 minutes on a rotating platform.

  • Dilute the primary anti-H3K9me3 antibody in blocking buffer and add to each well. Incubate for 1 hour at room temperature.[7]

  • Wash the wells three times with TBST buffer.

  • Dilute the HRP-labeled secondary antibody in blocking buffer and add to each well. Incubate for 1 hour at room temperature.

  • Wash the wells three times with TBST buffer.

  • Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot for H3K9me3

This protocol is used to detect the levels of H3K9me3 in cell lysates after treatment with SUV39H2 inhibitors.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-H3K9me3 (e.g., Novus Biologicals NB21-1073)[8]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of OTS186935 or control for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature 10-25 µg of total protein per sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage gel (e.g., 15%).

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.[8]

  • Incubate the membrane with the primary anti-H3K9me3 antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

In Vivo MDA-MB-231 Xenograft Model

This model is used to evaluate the anti-tumor efficacy of OTS186935 in a living organism.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional)

  • This compound formulated for intravenous injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells into the flank of each mouse.[2]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control intravenously once daily for a specified period (e.g., 14 days).[2]

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and ex vivo Western blot for H3K9me3).[2]

Conclusion

The available data strongly support the on-target effects of this compound as a potent and specific inhibitor of SUV39H2. Its low nanomolar enzymatic IC50 and demonstrated ability to reduce H3K9me3 levels both in vitro and in vivo confirm its mechanism of action. When compared to its predecessor, OTS193320, OTS186935 exhibits superior potency. In contrast to the broader spectrum inhibitor Chaetocin, OTS186935 is expected to have a more favorable selectivity profile, although comprehensive selectivity panel data is not yet publicly available. The significant anti-tumor efficacy observed in xenograft models further validates SUV39H2 as a promising therapeutic target and highlights OTS186935 as a lead compound for further development. Future studies should aim to fully characterize its selectivity, pharmacokinetic, and pharmacodynamic properties.

References

A Comparative Guide to SUV39H2 Inhibitors: OTS186935 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OTS186935 hydrochloride with other known inhibitors of the histone methyltransferase SUV39H2. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate tool for their studies in oncology and epigenetics.

Introduction to SUV39H2 Inhibition

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a lysine (B10760008) methyltransferase that plays a crucial role in epigenetic regulation. It primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression and heterochromatin formation.[1] Dysregulation of SUV39H2 activity has been implicated in various cancers, making it an attractive therapeutic target.[2] Inhibition of SUV39H2 can lead to the reactivation of tumor suppressor genes and sensitize cancer cells to conventional therapies.[3] This guide focuses on the comparative efficacy and characteristics of this compound, a potent SUV39H2 inhibitor, and other molecules targeting this enzyme.

Quantitative Comparison of SUV39H2 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected SUV39H2 inhibitors.

InhibitorTargetEnzymatic IC50Cellular Growth Inhibition IC50Selectivity Notes
This compound SUV39H2 6.49 nM [2][4]0.67 µM (A549 cells) [2][5]Developed as a potent and selective SUV39H2 inhibitor.[2][6]
OTS193320 SUV39H222.2 nM[6]0.38 µM (A549 cells)[6]A potent imidazo[1,2-a]pyridine (B132010) derivative and precursor to OTS186935.[6]
Chaetocin (B1668567) SUV39H1/H2, G9a~0.8 µM (SUV39H1)[7][8]82–153 nM (AML cell lines)[9]Also inhibits G9a (IC50 = 2.5 µM) and thioredoxin reductase (TrxR). Considered a non-specific histone lysine methyltransferase inhibitor.[7][10][11]
Verticillin A SUV39H1/H2, G9a, GLP0.48 µM (SUV39H2)Nanomolar range in various cancer cell lines.[12]Selectively inhibits SUV39H1, SUV39H2, G9a, and GLP.[12]

Experimental Data and Performance

This compound: A Potent and In Vivo Efficacious Inhibitor

This compound has emerged as a highly potent inhibitor of SUV39H2 with an enzymatic IC50 of 6.49 nM.[2][4] In cellular assays, it effectively inhibits the growth of cancer cell lines, such as A549 lung cancer cells, with an IC50 of 0.67 µM.[2][5] A significant advantage of OTS186935 is its demonstrated in vivo efficacy. In mouse xenograft models using MDA-MB-231 breast cancer and A549 lung cancer cells, intravenous administration of OTS186935 resulted in significant tumor growth inhibition without detectable toxicity.[2] This suggests its potential as a therapeutic agent.

Its predecessor, OTS193320, also shows high potency against SUV39H2 (IC50 of 22.2 nM) and inhibits cancer cell growth.[6] Studies with OTS193320 have shown that it decreases global H3K9 trimethylation levels in breast cancer cells and can induce apoptosis.[13] Furthermore, combining OTS193320 with doxorubicin (B1662922) resulted in a reduction of γ-H2AX levels and enhanced cancer cell killing, indicating a potential for combination therapies.[13]

Chaetocin: A Broad-Spectrum Methyltransferase Inhibitor

Chaetocin is a fungal mycotoxin that inhibits a range of histone methyltransferases.[10] While it is often cited as a SUV39H1/H2 inhibitor, its IC50 for SUV39H1 is in the sub-micromolar range (~0.8 µM), which is significantly less potent than OTS186935.[7][8] It also demonstrates inhibitory activity against G9a and other cellular enzymes like thioredoxin reductase, raising concerns about its specificity.[7][10] In cellular assays, chaetocin exhibits potent anti-proliferative effects in the nanomolar range in various cancer cell lines.[9] However, its off-target effects and potential for inducing oxidative stress need to be considered when interpreting experimental results.[10]

Verticillin A: A Selective, Multi-Targeted Inhibitor

Verticillin A is another natural product that selectively inhibits several histone methyltransferases, including SUV39H1, SUV39H2, G9a, and GLP, with an IC50 of 0.48 µM for SUV39H2.[12] Like chaetocin, it is a potent inducer of apoptosis in cancer cells, with IC50 values in the nanomolar range.[12] Its ability to target multiple H3K9 methyltransferases may be advantageous in certain therapeutic contexts.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying SUV39H2 inhibitors, the following diagrams are provided.

SUV39H2_Signaling_Pathway SUV39H2 Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CDX2 CDX2 SUV39H2 SUV39H2 CDX2->SUV39H2 Activates H3K9 Histone H3 (Lys9) SUV39H2->H3K9 Methylates Wnt_p63 Wnt/p63 Signaling SUV39H2->Wnt_p63 Represses AKT_FOXO AKT/FOXO Signaling SUV39H2->AKT_FOXO Inhibits gamma_H2AX γ-H2AX Formation SUV39H2->gamma_H2AX Promotes H3K9me3 H3K9me3 H3K9->H3K9me3 Results in Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Transcriptional_Repression Transcriptional Repression Heterochromatin->Transcriptional_Repression Tumor_Suppressor_Genes Tumor Suppressor Genes Transcriptional_Repression->Tumor_Suppressor_Genes Inhibits

SUV39H2 Signaling Pathway

Experimental_Workflow Workflow for Evaluating SUV39H2 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzymatic_Assay In Vitro Methyltransferase Assay Selectivity_Assay HMT Selectivity Panel Enzymatic_Assay->Selectivity_Assay Determine Specificity Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for H3K9me3 levels Treatment->Western_Blot Xenograft Xenograft Model Inhibitor_Administration Inhibitor Administration Xenograft->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement

Experimental Workflow

Detailed Experimental Protocols

In Vitro SUV39H2 Methyltransferase Assay (Non-Radioactive)

This protocol is adapted from a method utilizing reading domains to detect histone methylation.

  • Reagents and Materials:

    • Recombinant human SUV39H2 enzyme.

    • Biotinylated Histone H3 (1-21) peptide substrate.

    • S-Adenosyl-L-methionine (SAM).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT.

    • GST-tagged HP1β chromodomain.

    • Anti-GST antibody conjugated to a reporter (e.g., HRP).

    • Streptavidin-coated microplates.

    • Wash Buffer: PBS with 0.05% Tween-20.

    • Substrate for reporter enzyme (e.g., TMB for HRP).

  • Procedure:

    • Coat streptavidin microplates with biotinylated H3 peptide by incubating for 1 hour at room temperature. Wash three times with Wash Buffer.

    • Prepare the methyltransferase reaction mixture in Assay Buffer containing SUV39H2 enzyme, SAM, and the test inhibitor (e.g., this compound) at various concentrations.

    • Add the reaction mixture to the peptide-coated wells and incubate for 1-2 hours at 30°C to allow for histone methylation.

    • Wash the wells three times with Wash Buffer to remove the enzyme and unreacted SAM.

    • Add the GST-HP1β chromodomain solution and incubate for 1 hour at room temperature to allow binding to the methylated H3 peptide.

    • Wash the wells three times with Wash Buffer.

    • Add the anti-GST-HRP antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 values from the dose-response curves.

Western Blot for H3K9 Trimethylation

This protocol is a standard method for detecting changes in histone modifications in cells.

  • Cell Lysis and Histone Extraction:

    • Culture cancer cells to 70-80% confluency and treat with SUV39H2 inhibitors for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K9me3 signal to the total Histone H3 signal from a parallel blot or after stripping and re-probing the same membrane.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the SUV39H2 inhibitors in culture medium.

    • Replace the medium in the wells with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound stands out as a highly potent and specific inhibitor of SUV39H2 with proven in vivo efficacy and a favorable toxicity profile. While other inhibitors like Chaetocin and Verticillin A also demonstrate activity against SUV39H2, their broader specificity may introduce confounding factors in targeted studies. For researchers requiring a precise and potent tool to investigate the biological functions of SUV39H2 and its role in disease, this compound represents a superior choice. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other SUV39H2 inhibitors.

References

A Comparative Guide to SUV39H2 Inhibitors: OTS186935 Hydrochloride vs. Chaetocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of the histone methyltransferase SUV39H2: OTS186935 hydrochloride and chaetocin (B1668567). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Differences

FeatureThis compoundChaetocin
Potency (IC50) 6.49 nM[1][2][3]~600-800 nM for SU(VAR)3-9 orthologs[4]
Specificity Reported as a potent and specific SUV39H2 inhibitor.Broad-spectrum inhibitor of lysine (B10760008) methyltransferases (e.g., G9a, DIM5); also inhibits thioredoxin reductase.[4][5]
Mechanism of Action Competitive inhibition of SUV39H2 methyltransferase activity.Complex and not fully elucidated; involves covalent modification and inhibition of methyltransferase activity, as well as disruption of protein-protein interactions (SUV39H1-HP1).[6][7][8]
In Vivo Efficacy Demonstrated in breast and lung cancer xenograft models.[9][10]Demonstrated in various cancer models, including myeloma and glioma.
Primary Application Targeted investigation of SUV39H2 function due to high potency and specificity.Broader epigenetic studies, though caution is advised due to off-target effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and chaetocin. It is important to note that the IC50 values were determined in different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTargetIC50Assay TypeReference
This compound SUV39H26.49 nMIn vitro methyltransferase assay[1][2][3]
Chaetocin SU(VAR)3-9 (human ortholog)~0.8 µMIn vitro methyltransferase assay[4]
G9a2.5 µMIn vitro methyltransferase assay[4]
DIM53 µMIn vitro methyltransferase assay[4]
Thioredoxin Reductase (TrxR)4 µMEnzymatic assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize SUV39H2 inhibitors.

In Vitro SUV39H2 Enzymatic Assay

This protocol is adapted from a method used to characterize novel SUV39H2 inhibitors and can be used to determine the IC50 of test compounds.[11]

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 (1-21) peptide, biotinylated

  • S-[methyl-3H]-adenosyl-L-methionine (SAM)

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT

  • Test compounds (this compound or chaetocin) dissolved in DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, biotinylated H3 peptide (final concentration ~200 nM), and 3H-SAM (final concentration ~300 nM).

  • Add serially diluted test compounds to the reaction mixture.

  • Initiate the reaction by adding the SUV39H2 enzyme (final concentration ~5 nM).

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

  • Add streptavidin-coated SPA beads and incubate for 30 minutes to allow binding to the biotinylated peptide.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (Buffer, H3 Peptide, 3H-SAM) add_enzyme Add SUV39H2 Enzyme to Initiate Reaction prep_mix->add_enzyme prep_compounds Serially Dilute Test Compounds prep_compounds->add_enzyme incubate Incubate at 30°C for 1 hour add_enzyme->incubate stop_reaction Stop Reaction (add cold SAM) incubate->stop_reaction add_spa Add SPA Beads stop_reaction->add_spa measure Measure Radioactivity add_spa->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Western Blot for H3K9 Trimethylation

This protocol allows for the assessment of the cellular activity of SUV39H2 inhibitors by measuring the levels of histone H3 trimethylated at lysine 9 (H3K9me3).[3][12][13][14]

Materials:

  • Cells treated with this compound, chaetocin, or vehicle control (DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated cells with RIPA buffer and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

western_blot_workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis Cell Lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K9me3, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Quantification detection->quantification

SUV39H2 Signaling Pathways

SUV39H2-mediated H3K9 trimethylation is a key epigenetic modification associated with transcriptional repression and heterochromatin formation. Its inhibition can impact multiple downstream signaling pathways implicated in cancer and development.

suv39h2_pathway cluster_downstream Downstream Signaling Pathways SUV39H2 SUV39H2 H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 catalyzes Non_Histone Non-Histone Protein Methylation (e.g., LSD1) SUV39H2->Non_Histone methylates Transcriptional_Repression Transcriptional Repression H3K9me3->Transcriptional_Repression leads to Wnt_p63 Wnt/p63/Adhesion Pathway Transcriptional_Repression->Wnt_p63 represses genes in AKT_FOXO AKT/FOXO Pathway Transcriptional_Repression->AKT_FOXO represses genes in Hedgehog Hedgehog Pathway Transcriptional_Repression->Hedgehog represses genes in

Conclusion

This compound and chaetocin are both valuable tools for studying the function of SUV39H2. However, their distinct properties make them suitable for different research applications.

  • This compound is the preferred choice for studies requiring high potency and specificity for SUV39H2. Its well-defined mechanism of action as a competitive inhibitor makes it ideal for dissecting the specific roles of SUV39H2 in various biological processes.

  • Chaetocin , while historically significant, should be used with caution due to its lack of specificity and complex mode of action. Its inhibitory effects on other methyltransferases and its ability to induce oxidative stress can confound the interpretation of experimental results. It may be more suitable for studies aiming to achieve broad epigenetic modulation, but appropriate controls are essential to dissect the specific contribution of SUV39H2 inhibition.

References

A Head-to-Head Comparison of OTS186935 Hydrochloride and UNC0642 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic cancer therapy, two small molecule inhibitors, OTS186935 hydrochloride and UNC0642, have emerged as promising tools for researchers. While both target histone methyltransferases, their distinct specificities and mechanisms of action offer unique advantages for investigating and potentially treating various malignancies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.

At a Glance: Key Differences and Targets

This compound is a potent and selective inhibitor of Suppressor of variegation 3-9 homolog 2 (SUV39H2) , a histone methyltransferase that plays a crucial role in heterochromatin formation and transcriptional repression.[1] Dysregulation of SUV39H2 has been implicated in the progression of several cancers. In contrast, UNC0642 is a highly potent and selective inhibitor of two other histone methyltransferases: G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) .[2] The G9a/GLP complex is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.

Comparative Efficacy: In Vitro and In Vivo Studies

Both OTS186935 and UNC0642 have demonstrated significant anti-cancer activity in a variety of preclinical models. The following tables summarize their in vitro potency and in vivo efficacy.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound UNC0642
Target Cell Line IC50 Target Cell Line
SUV39H2 (enzymatic assay)-6.49 nM[3]G9a (enzymatic assay)-
A549 (Lung Cancer)-0.67 µM[3]T24 (Bladder Cancer)-
5637 (Bladder Cancer)-
J82 (Bladder Cancer)-

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

In Vivo Efficacy: Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

This compound
Cancer Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
MDA-MB-231 (Triple-Negative Breast Cancer)10 mg/kg, i.v., daily for 14 days42.6%[3][4]
A549 (Lung Cancer)25 mg/kg, i.v., daily for 14 days60.8%[3][4]
UNC0642
Cancer Model Dosing Regimen Outcome Reference
J82 (Bladder Cancer)5 mg/kg, i.p., every other day for 6 dosesSignificant suppression of tumor growth[2][5]

Mechanisms of Action and Signaling Pathways

The distinct targets of OTS186935 and UNC0642 lead to different downstream effects on cellular signaling pathways.

This compound: Targeting SUV39H2

OTS186935 inhibits SUV39H2, leading to a decrease in the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin.[1] SUV39H2 has also been shown to methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[4][6] By inhibiting SUV39H2, OTS186935 can modulate the DNA damage response and potentially sensitize cancer cells to other therapies.[4][6]

OTS186935_Pathway OTS186935 OTS186935 Hydrochloride SUV39H2 SUV39H2 OTS186935->SUV39H2 inhibits H3K9me3 H3K9me3 (Transcriptional Repression) SUV39H2->H3K9me3 promotes H2AX_methylation H2AX Methylation (at Lysine 134) SUV39H2->H2AX_methylation promotes Apoptosis Apoptosis SUV39H2->Apoptosis leads to gamma_H2AX γ-H2AX Formation (DNA Damage Response) H2AX_methylation->gamma_H2AX enhances Chemosensitization Chemosensitization gamma_H2AX->Chemosensitization

Figure 1: Simplified signaling pathway of this compound.

UNC0642: Targeting G9a/GLP

UNC0642 inhibits the G9a/GLP complex, leading to a global reduction in H3K9me2 levels.[2] This can lead to the reactivation of tumor suppressor genes that were silenced by this repressive histone mark. Studies have shown that UNC0642 treatment can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved Caspase 3 and the pro-apoptotic protein BIM.[2] Furthermore, UNC0642 has been shown to epigenetically regulate the PTEN/AKT signaling pathway, a critical pathway involved in cell survival and proliferation.

UNC0642_Pathway UNC0642 UNC0642 G9a_GLP G9a/GLP Complex UNC0642->G9a_GLP inhibits H3K9me2 H3K9me2 (Transcriptional Repression) G9a_GLP->H3K9me2 promotes Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Cleaved Caspase 3, BIM) G9a_GLP->Apoptosis_Proteins upregulates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., PTEN) H3K9me2->Tumor_Suppressor_Genes represses AKT_Signaling AKT Signaling (Pro-survival) Tumor_Suppressor_Genes->AKT_Signaling inhibits Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Figure 2: Simplified signaling pathway of UNC0642.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for key assays used to evaluate OTS186935 and UNC0642.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate treatment Treat cells with varying concentrations of inhibitor start->treatment incubation Incubate for desired time (e.g., 72 hours) treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 3: General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or UNC0642. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period appropriate for the cell line and inhibitor, typically 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for Histone Modifications

This protocol is a general guideline for detecting changes in histone methylation.

Detailed Steps:

  • Cell Lysis and Histone Extraction: Treat cells with the inhibitor for the desired time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3 for OTS186935 or anti-H3K9me2 for UNC0642) and a loading control (e.g., anti-Histone H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in the histone modification level.

In Vivo Xenograft Study

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep Prepare a suspension of human cancer cells implantation Subcutaneously implant cells into immunodeficient mice cell_prep->implantation tumor_growth Monitor tumor growth until they reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization dosing Administer inhibitor or vehicle according to the planned regimen randomization->dosing monitoring Measure tumor volume and body weight regularly dosing->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision further_analysis Perform further analyses (e.g., histology, IHC, Western blot) tumor_excision->further_analysis

Figure 4: General workflow for an in vivo xenograft study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound or UNC0642 via the appropriate route (e.g., intravenous or intraperitoneal injection) and at the predetermined dose and schedule.

  • Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. The tumors can be further processed for histological or molecular analysis.

Conclusion: Choosing the Right Inhibitor for Your Research

Both this compound and UNC0642 are valuable research tools for investigating the role of histone methylation in cancer. The choice between these two inhibitors will largely depend on the specific research question and the cancer type being studied.

  • This compound is the inhibitor of choice for studying the specific roles of SUV39H2 in cancer biology, particularly its involvement in heterochromatin maintenance and the DNA damage response. Its ability to modulate γ-H2AX levels suggests its potential as a chemosensitizing agent.

  • UNC0642 is ideal for investigating the broader consequences of inhibiting G9a and GLP , the primary writers of H3K9me1 and H3K9me2. Its demonstrated effects on apoptosis and key survival pathways like PTEN/AKT make it a strong candidate for studies focused on inducing cancer cell death and overcoming resistance.

By carefully considering the distinct properties and mechanisms of these inhibitors, researchers can design more targeted and impactful studies to advance our understanding of epigenetic regulation in cancer and pave the way for novel therapeutic strategies.

References

A Comparative Review of SUV39H2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current small molecule inhibitors targeting the histone methyltransferase SUV39H2, a promising target in oncology and other epigenetic-related diseases. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.

SUV39H2, a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase, plays a crucial role in the establishment and maintenance of heterochromatin, leading to transcriptional repression.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1] This guide offers a comparative analysis of key SUV39H2 inhibitors, presenting their biochemical and cellular activities, preclinical efficacy, and the experimental protocols used for their evaluation.

Performance Comparison of SUV39H2 Inhibitors

The landscape of SUV39H2 inhibitors is currently dominated by a few key molecules, with OTS193320 and its optimized analog OTS186935 being the most extensively characterized. Chaetocin, a natural product, is also a known inhibitor of the SUV39H family, though it exhibits broader reactivity. The following tables summarize the available quantitative data for these compounds.

InhibitorChemical ClassSUV39H2 IC50 (nM)SUV39H1 IC50 (nM)G9a IC50 (nM)GLP IC50 (nM)Other TargetsReference
OTS193320 Imidazo[1,2-a]pyridine22.2----[2]
OTS186935 Imidazo[1,2-a]pyridine6.49----[3]
Chaetocin Epipolythiodioxopiperazine----Broad-spectrum HMT inhibitor-
UNC0638 Quinazolinamine>10,000-1519DNMT1 (weak), JMJD2E (weak)[4][5]
BIX-01294 Diazepine-quinazoline-Not affected1,70038,000GLP (weaker)[6]

Table 1: Biochemical Activity and Selectivity of SUV39H2 Inhibitors. IC50 values represent the half-maximal inhibitory concentration. A lower value indicates higher potency. Dashes indicate data not available.

InhibitorCell LineAssay TypeIC50 (µM) / EffectReference
OTS193320 A549 (Lung Cancer)Growth Inhibition0.38[2]
MDA-MB-231 (Breast Cancer)Growth Inhibition~0.5[2]
BT-20 (Breast Cancer)Growth Inhibition~0.5[2]
OTS186935 A549 (Lung Cancer)Growth Inhibition0.67[7]
Chaetocin VariousInduces Apoptosis--
UNC0638 MDA-MB-231 (Breast Cancer)H3K9me2 Reduction0.081
BIX-01294 ES cells, MEFs, HeLaH3K9me2 Reduction4.1[6]

Table 2: Cellular Activity of SUV39H2 Inhibitors. IC50 values in cellular assays reflect the compound's ability to inhibit cell growth or a specific cellular process.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
OTS186935 MDA-MB-231 (Breast Cancer)25 mg/kg, i.v., daily for 14 days42.6%[3]
A549 (Lung Cancer)25 mg/kg, i.v., daily for 14 days60.8%[3]

Table 3: In Vivo Efficacy of OTS186935. TGI indicates the percentage reduction in tumor growth compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The development and characterization of SUV39H2 inhibitors involve a series of well-defined experimental procedures. A typical workflow begins with biochemical assays to determine the inhibitor's potency and selectivity, followed by cellular assays to assess its on-target effects and anti-proliferative activity. Promising candidates are then advanced to in vivo xenograft models to evaluate their anti-tumor efficacy.

G cluster_0 Biochemical Characterization cluster_1 Cellular Evaluation cluster_2 In Vivo Studies Inhibitor Inhibitor HMT Assay HMT Assay Inhibitor->HMT Assay Recombinant SUV39H2 Recombinant SUV39H2 Recombinant SUV39H2->HMT Assay IC50 Determination IC50 Determination HMT Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cancer Cell Lines Cancer Cell Lines Selectivity Profiling->Cancer Cell Lines Cell Viability Assay Cell Viability Assay Cancer Cell Lines->Cell Viability Assay Western Blot (H3K9me3) Western Blot (H3K9me3) Cancer Cell Lines->Western Blot (H3K9me3) Apoptosis Assay Apoptosis Assay Cancer Cell Lines->Apoptosis Assay Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Toxicity Assessment Toxicity Assessment Tumor Growth Measurement->Toxicity Assessment

Caption: Experimental workflow for SUV39H2 inhibitor characterization.

SUV39H2 is implicated in key cancer-related signaling pathways. For instance, it can regulate the Hedgehog signaling pathway by repressing the expression of the Hedgehog Interacting Protein (HHIP). Additionally, SUV39H2 has been shown to influence the Wnt/p63/adhesion axis, impacting cell fate decisions. A critical downstream effect of SUV39H2 is the methylation of histone H2AX, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key player in the DNA damage response and a contributor to chemoresistance.[2]

G cluster_upstream Upstream Regulators cluster_core Core Enzyme cluster_downstream Downstream Effectors & Pathways CDX2 CDX2 SUV39H2 SUV39H2 CDX2->SUV39H2 activates H3K9me3 H3K9me3 SUV39H2->H3K9me3 catalyzes H2AX_methylation H2AX Methylation SUV39H2->H2AX_methylation Gene_Silencing Gene Silencing H3K9me3->Gene_Silencing leads to HHIP HHIP Hedgehog_Pathway Hedgehog Pathway HHIP->Hedgehog_Pathway inhibits Wnt_p63_Adhesion Wnt/p63/Adhesion Axis gamma_H2AX γ-H2AX H2AX_methylation->gamma_H2AX Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance Gene_Silencing->HHIP represses Gene_Silencing->Wnt_p63_Adhesion regulates

Caption: Simplified SUV39H2 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SUV39H2 inhibitors.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of SUV39H2 and the inhibitory effect of test compounds.[8][9][10]

  • Reagents and Materials:

    • Recombinant human SUV39H2 enzyme

    • Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate

    • S-adenosyl-L-[methyl-3H]-methionine (SAM) as a methyl donor

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

    • Test inhibitors dissolved in DMSO

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant SUV39H2 enzyme in a microplate.

    • Add the test inhibitor at various concentrations (or DMSO for control).

    • Initiate the reaction by adding radiolabeled SAM.

    • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Transfer the reaction mixture to a filter paper, wash to remove unincorporated SAM, and dry.

    • Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability (MTT) Assay

This colorimetric assay assesses the effect of inhibitors on cancer cell proliferation and viability.[11][12][13][14]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MDA-MB-231)

    • Complete cell culture medium

    • Test inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate and a microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor (or DMSO for control) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blotting for H3K9me3 and γ-H2AX

This technique is used to detect changes in the levels of specific histone modifications and DNA damage markers in inhibitor-treated cells.[15][16][17][18]

  • Reagents and Materials:

    • Inhibitor-treated and control cell lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-total Histone H3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of H3K9me3 or γ-H2AX to a loading control (e.g., total Histone H3).

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of SUV39H2 inhibitors in a living organism.[19][20][21][22][23]

  • Materials and Methods:

    • Immunocompromised mice (e.g., nude or NOD-SCID)

    • Human cancer cell line (e.g., MDA-MB-231, A549)

    • Test inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intravenous injection).

    • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Excise the tumors for further analysis, such as immunohistochemistry for biomarkers.

References

OTS186935 Hydrochloride: A Potent SUV39H2 Inhibitor with Undetermined Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of OTS186935 hydrochloride, a potent inhibitor of the protein methyltransferase SUV39H2, and discusses its potential for cross-reactivity with protein kinases.

This compound has been identified as a highly potent inhibitor of SUV39H2, with an IC50 of 6.49 nM.[1][2] Its primary mechanism of action is the inhibition of this methyltransferase, which is involved in histone methylation and has been implicated in cancer chemoresistance.[3][4] However, to date, no comprehensive kinase cross-reactivity profiling data for this compound has been publicly reported. This lack of data presents a critical knowledge gap for researchers utilizing this compound, as off-target kinase activity could lead to unforeseen phenotypic effects and confound experimental results.

The Imidazo[1,2-a]pyridine (B132010) Scaffold: A Privileged Structure for Kinase Inhibition

This compound belongs to the imidazo[1,2-a]pyridine class of compounds. While OTS186935 itself is characterized as a methyltransferase inhibitor, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding pocket of protein kinases.

Several other imidazo[1,2-a]pyridine derivatives have been successfully developed as potent and selective kinase inhibitors. For instance, compounds with this core structure have been reported as inhibitors of:

  • Phosphoinositide 3-kinases (PI3Ks) : A family of lipid kinases crucial in cell signaling pathways related to growth, proliferation, and survival.[5][6][7]

  • Monopolar spindle 1 (Mps1) kinase : A key regulator of the spindle assembly checkpoint, essential for proper chromosome segregation during mitosis.[8]

This precedent suggests a potential for OTS186935 to interact with protein kinases, given the structural similarities in the ATP-binding sites across the kinome. Without direct experimental evidence, however, the extent of any such cross-reactivity remains speculative.

Assessing Kinase Cross-Reactivity: A Standard Approach

To definitively determine the kinase selectivity of this compound, a comprehensive kinase panel screening is the standard experimental approach. This involves testing the compound against a large number of purified kinases to measure its inhibitory activity.

Below is a generalized protocol for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing the affinity of a test compound for a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound (this compound): Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to generate a dose-response curve.

  • Kinase and Europium-labeled Antibody Mixture: Prepare a solution containing the specific kinase to be tested and a europium-labeled anti-tag antibody at 2X the final desired concentration in kinase buffer.

  • Kinase Tracer: Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) at 2X the final desired concentration in kinase buffer.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound to the wells of a 384-well assay plate.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.

  • Add 10 µL of the tracer solution to each well to initiate the binding competition.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature.

3. Data Acquisition and Analysis:

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the europium donor at 340 nm and measure emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

4. Data Presentation:

The results of a kinase panel screen are typically presented in a table summarizing the IC50 values or the percent inhibition at a specific concentration for each kinase tested.

Table 1: Hypothetical Kinase Cross-Reactivity Profile for this compound

Kinase TargetIC50 (nM) or % Inhibition @ 1 µM
SUV39H2 (Primary Target) 6.49
Kinase A> 10,000
Kinase B8,500
Kinase C> 10,000
......
Kinase Z5,200

This table is for illustrative purposes only. Actual experimental data is required to determine the true kinase cross-reactivity of OTS186935.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow for a kinase inhibition assay and the signaling pathway involving SUV39H2.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Steps cluster_analysis Data Analysis Compound Test Compound Dilution Series Add_Compound 1. Add Test Compound Compound->Add_Compound Kinase_Ab Kinase + Eu-Antibody Mixture Add_Kinase 2. Add Kinase/Antibody Kinase_Ab->Add_Kinase Tracer AF647-Tracer Solution Add_Tracer 4. Add Tracer Tracer->Add_Tracer Add_Compound->Add_Kinase Incubate1 3. Incubate Add_Kinase->Incubate1 Incubate1->Add_Tracer Incubate2 5. Incubate Add_Tracer->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Generate Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Kinase Inhibition Assay Workflow

G OTS186935 OTS186935 SUV39H2 SUV39H2 (Methyltransferase) OTS186935->SUV39H2 Inhibition Histone_H3 Histone H3 SUV39H2->Histone_H3 Methylates K9 H3K9me3 H3K9 Trimethylation Histone_H3->H3K9me3 Chromatin Chromatin Condensation H3K9me3->Chromatin Gene_Silencing Transcriptional Repression (Gene Silencing) Chromatin->Gene_Silencing

SUV39H2 Signaling Pathway

Conclusion

References

Safety Operating Guide

Essential Safety and Handling Protocols for OTS186935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling OTS186935 hydrochloride, a potent protein methyltransferase SUV39H2 inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWith side-shields to protect from splashes.
Hand Protection Protective GlovesChemically resistant (e.g., nitrile)
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Suitable RespiratorUse in areas with inadequate ventilation.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

AspectGuideline
Handling Avoid inhalation, and contact with eyes and skin.[1][2] Avoid the formation of dust and aerosols.[1][2] Use only in areas with appropriate exhaust ventilation.[1][2]
Storage Store at 4°C in a sealed container, away from moisture.[3] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[4]
Incompatibilities Strong acids/alkalis and strong oxidizing/reducing agents.[1]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

IncidentFirst Aid / Emergency Response
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses.[1][2] Separate eyelids to ensure adequate flushing and promptly call a physician.[1][2]
Skin Contact Rinse skin thoroughly with large amounts of water.[1][2] Remove contaminated clothing and shoes and seek medical attention.[1][2]
Inhalation Relocate the individual to fresh air immediately.[1][2] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
Spills Evacuate personnel to safe areas.[1][2] Use full personal protective equipment.[1][2] Prevent further leakage or spillage and keep the product away from drains or water courses.[1][2] Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).[1][2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

Disposal Plan

Contaminated materials and waste must be disposed of following established safety protocols for hazardous chemical waste.

Waste TypeDisposal Procedure
Contaminated Material Dispose of contaminated materials, including absorbent materials from spills, according to institutional and local regulations for hazardous waste.[1]
Unused Product Dispose of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal, emphasizing key safety checkpoints.

G A Receipt & Inspection (Verify Integrity) B Storage (4°C, Sealed, Dry) A->B Store Appropriately C Pre-Experiment Prep (Don PPE, Prepare Workspace) B->C Retrieve for Use D Weighing & Reconstitution (Use Ventilated Enclosure) C->D Proceed to Handling E Experimental Use (Follow Protocol) D->E Use in Experiment F Post-Experiment (Decontaminate Workspace & Glassware) E->F Experiment Complete G Waste Disposal (Segregate Hazardous Waste) F->G Collect Waste H Remove & Dispose PPE (Follow Institutional Guidelines) F->H Cleanup Complete G->H Secure Waste

Workflow for Safe Handling of this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.